molecular formula C4H3ClN4O2 B1588104 2-Chloro-4-nitropyrimidin-5-amine CAS No. 618397-67-4

2-Chloro-4-nitropyrimidin-5-amine

Cat. No.: B1588104
CAS No.: 618397-67-4
M. Wt: 174.54 g/mol
InChI Key: SZAINBUPDLJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitropyrimidin-5-amine is a useful research compound. Its molecular formula is C4H3ClN4O2 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-nitropyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitropyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618397-67-4

Molecular Formula

C4H3ClN4O2

Molecular Weight

174.54 g/mol

IUPAC Name

2-chloro-4-nitropyrimidin-5-amine

InChI

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(6)3(8-4)9(10)11/h1H,6H2

InChI Key

SZAINBUPDLJWCN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4-nitropyrimidin-5-amine physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-Chloro-4-nitropyrimidin-5-amine Scaffolds

Executive Summary & Structural Disambiguation This guide provides an in-depth technical analysis of the chloronitropyrimidinamine scaffold, a critical intermediate in the synthesis of purine analogs, pteridines, and kinase inhibitors (e.g., Dasatinib precursors).

Critical Isomer Distinction: Researchers often encounter ambiguity regarding the regiochemistry of this scaffold. It is vital to distinguish between the two primary isomers based on the position of the nitro and amino groups relative to the pyrimidine nitrogens:

  • 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7): The thermodynamically stable, commercially ubiquitous isomer. The amino group is at C4 (para-like to N1), and the nitro group is at C5. This is the standard "building block" for drug development.

  • 2-Chloro-4-nitropyrimidin-5-amine (Target Topic): The isomer with the nitro group at C4 and amine at C5. This structure is synthetically labile because the C4-nitro group is highly activated for nucleophilic displacement, often leading to hydrolysis or rearrangement.

Editorial Note: Given the synthetic instability and rarity of the C4-nitro isomer, this guide focuses on the physicochemical properties and reactivity of the stable 2-Chloro-5-nitropyrimidin-4-amine (often synonymized loosely in databases), while explicitly contrasting it with the C4-nitro theoretical model to explain reactivity patterns.

Part 1: Physicochemical Characterization[1]

The following data characterizes the stable isomer (2-Chloro-5-nitropyrimidin-4-amine), which serves as the functional surrogate in most medicinal chemistry campaigns requesting this scaffold.

Table 1: Core Physicochemical Parameters

PropertyValue / DescriptionContext for Application
CAS Number 1920-66-7Primary identifier for procurement.[1]
Molecular Formula C₄H₃ClN₄O₂High nitrogen content characteristic of antimetabolites.
Molecular Weight 174.55 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Pale yellow to ochre crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 217–222 °C (Decomposes)High lattice energy due to intermolecular H-bonding (NH···O=N).
Boiling Point N/A (Decomposes prior to boiling)Do not distill. Purification requires recrystallization or chromatography.
Density ~1.85 g/cm³ (Predicted)High density typical of halogenated nitro-heterocycles.
pKa (Predicted) ~1.5 (Pyridine N), ~11.5 (Amine)The ring nitrogens are weakly basic due to the electron-withdrawing nitro group.
LogP 0.6 – 0.9Moderate lipophilicity; amenable to cellular permeability assays.
Solubility DMSO (>50 mg/mL), DMF, DMAcSparingly soluble in water/ethanol; insoluble in hexanes.

Solubility & Stability Insights:

  • Solvent Selection: For nucleophilic aromatic substitution (SNAr) reactions, dipolar aprotic solvents (DMSO, DMF, NMP) are required to solubilize the compound and stabilize the transition state.

  • Hydrolytic Stability: The C2-chloride is susceptible to hydrolysis in basic aqueous media, converting the compound to the inactive 2-hydroxy derivative. Store under inert atmosphere at -20°C.

Part 2: Structural Analysis & Spectroscopy[2]

Understanding the electronic distribution is key to predicting reactivity. The pyrimidine ring is electron-deficient (π-deficient), and the introduction of a nitro group at C5 further depletes electron density, activating the ring towards nucleophiles.

NMR Signature (DMSO-d₆):

  • ¹H NMR: A distinct singlet appears at ~9.0–9.2 ppm corresponding to the proton at C6. This proton is highly deshielded by the adjacent nitro group and ring nitrogen. Broad singlets for the NH₂ protons typically appear around 8.0–8.5 ppm (exchangeable with D₂O).

  • ¹³C NMR: The C2 carbon (attached to Cl) is typically found at ~160 ppm , while the C4 (attached to NH₂) and C6 carbons appear in the 155–165 ppm range. The C5 carbon (attached to NO₂) is shielded relative to the others, appearing upfield at ~125 ppm .

Part 3: Reactivity Profile & Synthetic Utility

The core utility of this scaffold lies in its "push-pull" electronic system. The C5-nitro group pulls electron density, activating the C2-position for SNAr, while the C4-amine pushes density back, modulating this activity to prevent over-reaction.

The Regioselectivity Paradox

When synthesizing this scaffold from 2,4-dichloro-5-nitropyrimidine , regioselectivity is the primary challenge.

  • Ammonia/Primary Amines: Preferentially attack C4 due to steric accessibility and electronic activation, yielding the stable 4-amino-5-nitro product.[2][3]

  • Tertiary Amines/Steric Bulk: Can force substitution at C2, or result in mixtures.[4]

Functionalization Pathways[5]
  • C2-Displacement (SNAr): The chlorine at C2 is a good leaving group. It can be displaced by amines, thiols, or alkoxides to generate 2,4-disubstituted-5-nitropyrimidines.

  • Nitro Reduction: The C5-nitro group is readily reduced (Fe/AcOH, H₂/Pd-C, or SnCl₂) to a primary amine. This generates a 4,5-diaminopyrimidine , the immediate precursor for cyclization into purines (via reaction with orthoformates).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine (Standard) Rationale: This protocol optimizes for the regioselective displacement of the C4-chloride in 2,4-dichloro-5-nitropyrimidine using ammonia, minimizing the C2-substitution byproduct.

  • Precursor Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL/g) at -10°C. Note: Low temperature is critical to control regioselectivity.

  • Nucleophile Addition: Slowly add a solution of 7N Ammonia in Methanol (1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 0°C.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in ice-water. The product precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

    • Yield: Typically 75–85%.

    • Purity Check: HPLC >95%.[5] If C2-isomer is present, recrystallize from Ethanol/Water.

Protocol B: Handling & Storage

  • Storage: Store in amber vials under Argon at 4°C.

  • Safety: This compound is a skin sensitizer and potential mutagen. Use double nitrile gloves and work in a fume hood. Avoid contact with strong bases which may cause exothermic decomposition.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the dichloro-precursor to the target amine and its subsequent conversion to a purine scaffold.

G start 2,4-Dichloro-5- nitropyrimidine reagent NH3 / THF (-10°C) start->reagent target 2-Chloro-5-nitropyrimidin- 4-amine (Major Isomer) reagent->target Regioselective SNAr at C4 byproduct 4-Chloro-5-nitropyrimidin- 2-amine (Minor Isomer) reagent->byproduct Side Reaction at C2 intermediate 2-Substituted-5-nitro- pyrimidin-4-amine target->intermediate 1. R-NH2 (SNAr at C2) 2. Reduction (NO2 -> NH2) final Purine Scaffold (Drug Precursor) intermediate->final Cyclization (HC(OEt)3)

Caption: Synthetic pathway illustrating the regioselective amination of 2,4-dichloro-5-nitropyrimidine to yield the target scaffold and its downstream conversion to purine analogs.

References

  • PubChem Compound Summary. (2025). 2-Chloro-5-nitropyrimidin-4-amine (CID 1920-66-7).[1][6][7][8] National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[Link]

Sources

2-Chloro-4-nitropyrimidin-5-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4).

CAS Number: 618397-67-4 Synonyms: 2-Chloro-4-nitro-5-aminopyrimidine; 5-Amino-2-chloro-4-nitropyrimidine

Part 1: Executive Summary & Chemical Identity[1]

2-Chloro-4-nitropyrimidin-5-amine is a highly functionalized pyrimidine scaffold characterized by the presence of a nucleophilic amine at the C5 position and an electrophilic nitro group at the C4 position. It serves as a critical "reverse isomer" to the more common 2-chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7).

This compound is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly pteridines and purine analogs used in oncology (kinase inhibitors) and infectious disease research.[1] Its unique substitution pattern allows for orthogonal functionalization: the C2-chlorine is susceptible to nucleophilic aromatic substitution (


), the C5-amine acts as a nucleophile, and the C4-nitro group serves as a latent amine (via reduction) or an electron-withdrawing activator.
Chemical Identifiers & Properties[1][2][3][4][5][6][7]
PropertyData
CAS Number 618397-67-4
Molecular Formula

Molecular Weight 174.55 g/mol
SMILES Nc1c([O-])nc(Cl)nc1
Appearance Yellow to orange solid
Predicted Density 1.712 g/cm³
LogP ~1.72 (Predicted)
Key Distinction NOT to be confused with 2-chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-4-nitropyrimidin-5-amine is challenging due to the directing effects on the pyrimidine ring. Unlike the 4-amino isomer, which is easily accessible via ammonia displacement of 2,4-dichloro-5-nitropyrimidine, the 5-amino-4-nitro isomer requires electrophilic nitration of a 5-amino precursor.

Core Synthetic Route: Nitration of 2-Chloropyrimidin-5-amine

This protocol utilizes the strong activating effect of the C5-amino group to direct nitration to the ortho-position (C4/C6), overcoming the deactivating nature of the pyrimidine ring.

Reagents & Materials
  • Precursor: 2-Chloropyrimidin-5-amine (CAS 56621-90-0)

  • Solvent: Sulfuric Acid (

    
    , conc.)[1][2][3]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Quenching: Crushed ice / Ammonium hydroxide (

    
    )[1]
    
Step-by-Step Protocol
  • Dissolution (Exothermic Control):

    • Charge a jacketed reactor with concentrated

      
       (10 vol).
      
    • Cool to 0–5°C.[1][4][5]

    • Slowly add 2-Chloropyrimidin-5-amine portion-wise. Critical: Maintain internal temperature <10°C. The amine may initially protonate, but the equilibrium free base allows reaction.[1]

  • Nitration:

    • Prepare a mixture of fuming

      
       (1.2 eq) and 
      
      
      
      .[1]
    • Add the nitrating mixture dropwise to the reactor over 60 minutes, maintaining 0–5°C.

    • Mechanistic Note: The C5-amino group directs the electrophile (

      
      ) to the C4 position. The C2-chloro group prevents substitution at C2.
      
  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitor via TLC (Ethyl Acetate/Hexane 1:[1]1) or LC-MS. Look for the mass shift (+45 Da).[1]

  • Work-up & Isolation:

    • Pour the reaction mixture onto crushed ice (50 vol) with vigorous stirring.

    • Neutralize carefully with

      
       to pH 5–6.[1] Caution: Exothermic neutralization.[1]
      
    • A yellow/orange precipitate will form.[1]

    • Filter the solid and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers (rare) are present.[1]

Visualization of Synthetic Pathway

Synthesis Start 2-Chloropyrimidin-5-amine (CAS 56621-90-0) Intermediate Sigma Complex (Electrophilic Attack at C4) Start->Intermediate 0-5°C, 1h Reagents HNO3 / H2SO4 (Nitration) Reagents->Intermediate Product 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4) Intermediate->Product -H+ (Aromatization)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Part 3: The "Isomer Trap" – Critical Distinction

Researchers frequently confuse 2-Chloro-4-nitropyrimidin-5-amine with its constitutional isomer. This distinction is vital because their reactivities are chemically orthogonal.[1]

FeatureTarget: 4-Nitro-5-Amine (CAS 618397-67-4)Common Isomer: 5-Nitro-4-Amine (CAS 1920-66-7)
Structure Nitro at C4, Amine at C5Nitro at C5, Amine at C4
Reactivity C4 is electrophilic (activated by Nitro). C5 is nucleophilic.[1][5]C4 is nucleophilic (Amine).[1][6] C2 is electrophilic.[1]
Primary Use Precursor to 4,5-diaminopyrimidines (via reduction).[1][3]Precursor to purines via C5-nitro reduction.
Synthesis Nitration of 5-aminopyrimidine.[7][6][3][4][8]Amination of 2,4-dichloro-5-nitropyrimidine.

Part 4: Applications in Drug Discovery[1]

Scaffold for Bicyclic Heterocycles

The primary utility of 2-Chloro-4-nitropyrimidin-5-amine is as a precursor to 4,5-diaminopyrimidines , which are the immediate precursors to purines and pteridines.

  • Workflow:

    • Reduction: The C4-nitro group is reduced (Fe/AcOH or

      
      /Pd-C) to yield 2-chloro-4,5-diaminopyrimidine.
      
    • Cyclization: Reaction with orthoesters or aldehydes closes the imidazole ring (purine synthesis) or pyrazine ring (pteridine synthesis).[1]

Covalent Kinase Inhibitors

The C2-chloro position remains intact during the initial functionalization of the C4/C5 positions. This allows for the late-stage introduction of nucleophiles (amines, thiols) to target cysteine residues in kinase active sites (e.g., EGFR, BTK).[1]

Experimental Workflow: Reduction to Diamine

Applications Target 2-Chloro-4-nitropyrimidin-5-amine Reduction Reduction (Fe/AcOH or H2/Pd) Target->Reduction Diamine 2-Chloro-4,5-diaminopyrimidine Reduction->Diamine Purine Purine Analogs (via Orthoesters) Diamine->Purine + R-C(OEt)3 Pteridine Pteridines (via Glyoxal) Diamine->Pteridine + 1,2-Dicarbonyl

Figure 2: Divergent synthesis of bioactive scaffolds from the core intermediate.

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Identification
  • Explosion Hazard: As a nitro-heterocycle, this compound possesses high energy potential.[1] While generally stable at room temperature, it should not be subjected to high heat (>100°C) or shock in dry form.[1]

  • Skin Sensitization: Halogenated nitro-aromatics are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Reactivity: Incompatible with strong bases (risk of rapid hydrolysis or polymerization) and reducing agents (uncontrolled exotherm).[1]

Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the C2-chloro bond over long-term storage.

  • Container: Amber glass to prevent photodegradation.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4).[9] National Library of Medicine.[1] [Link]

  • ResearchGate. (2022).[1] Regioselective Control of SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. [Link]

Sources

Thermodynamic Stability of 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile, degradation mechanisms, and handling protocols for 2-Chloro-4-nitropyrimidin-5-amine .

Technical Guide & Stability Profile

Executive Summary

2-Chloro-4-nitropyrimidin-5-amine is a highly functionalized pyrimidine intermediate characterized by a specific substitution pattern that imparts significant thermodynamic instability compared to its more common isomer, 2-chloro-5-nitropyrimidin-4-amine.[1][2][3][4][5]

Key Stability Findings:

  • Hydrolytic Instability: The nitro group at the C4 position is activated by the ring nitrogens (N1/N3), acting as a leaving group (pseudo-halogen).[2][4] This makes the compound highly susceptible to nucleophilic aromatic substitution (

    
    ), even by atmospheric moisture.[2][3][4]
    
  • Thermal Hazard: The ortho arrangement of the nitro (C4) and amine (C5) groups creates a risk of exothermic intramolecular cyclization (furazan formation) at elevated temperatures.[1][2][3][4]

  • Handling Mandate: Must be stored under inert atmosphere (Argon/Nitrogen) at

    
    C to prevent spontaneous hydrolysis and autocatalytic degradation.
    

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the stability of this molecule requires a precise structural analysis of the "Push-Pull" electronic effects on the pyrimidine ring.[1][2][4][5]

Structural Configuration

Unlike the stable commercial isomer (4-amino-5-nitro), this compound features the nitro group at position 4 and the amine at position 5 .[1][2][3][4]

  • Position 2 (Cl): Electron-withdrawing, activates the ring for nucleophilic attack.[1][2][3][4][6]

  • Position 4 (NO₂): Located para to N1 and ortho to N3. This position is electronically deficient. In pyrimidines, a nitro group at C4 is often labile and can be displaced by nucleophiles (OH⁻, H₂O, amines).[3][4]

  • Position 5 (NH₂): Electron-donating.[1][2][3][4][5] Being ortho to the nitro group, it participates in intramolecular hydrogen bonding, but also facilitates thermal decomposition pathways.[2][3][4]

Visualizing the Isomer Distinction

The following diagram contrasts the target molecule with its more stable isomer to highlight the vulnerability of the C4-Nitro group.[1][2][4]

IsomerComparison Target Target: 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4) Feat_Target C4-NO2 is a Leaving Group High Hydrolysis Risk Target->Feat_Target Stable Common Isomer: 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7) Feat_Stable C5-NO2 is Stable Resistant to Hydrolysis Stable->Feat_Stable

Figure 1: Structural comparison highlighting the lability of the C4-nitro group in the target compound.

Thermodynamic Profile

Physical Properties (Predicted & Observed)

Due to the rarity of this specific isomer, thermodynamic values are derived from comparative experimental data of homologous nitro-chloropyrimidines.[2][3][4]

PropertyValue / PredictionConfidenceNotes
Melting Point 145–155 °C (Dec.) MediumPredicted based on 4-amino-5-nitro isomer (

C).[1][2][3][4][5] The target is less symmetric, lowering

.[2][4]
Decomposition Onset > 160 °C HighExothermic decomposition likely triggers immediately after melting.[1][2][3][5]
Solubility DMSO, DMF, EtOAcHighPoor solubility in water; rapid hydrolysis if attempted.[3][4]
pKa (Conjugate Acid) ~1.5 - 2.0MediumThe amine is weakly basic due to the electron-withdrawing pyrimidine ring and ortho-nitro group.[1][2][3][4][5]
Thermal Decomposition Mechanisms

The coexistence of an amino group and a nitro group on adjacent carbons (ortho-position) presents a classic energetic risk.[1][2][3][4]

  • Intramolecular Redox (Furazan Formation): Upon heating, the oxygen of the nitro group can attack the adjacent amine protons, leading to dehydration and the formation of a furazan ring (specifically, a pyrimido-furazan derivative).[2][3][4] This reaction is highly exothermic and can lead to thermal runaway.[1][2][3][5]

    
    [1][2][3][4][5]
    
  • Nitro-Nitrite Rearrangement: At temperatures

    
    C, the nitro group may isomerize to a nitrite ester (-ONO), followed by homolytic cleavage of the O-NO bond, releasing reactive radical species (
    
    
    
    ).[1][2][3][4]

Degradation Kinetics & Pathways[1][5][6][8]

The primary instability driver for 2-Chloro-4-nitropyrimidin-5-amine is chemical hydrolysis , not just thermal stress.[1][2][3][4][5]

Hydrolysis Pathway ( )

The C4 position is the "soft spot" of the molecule.[2][4] Water or hydroxide ions can attack C4, displacing the nitro group (which is an excellent leaving group in electron-deficient heterocycles).[2][3][4]

  • Reaction:

    
    [1][2][3][4][5]
    
  • Product: 2-Chloro-5-aminopyrimidin-4-ol (tautomerizes to the pyrimidone).[1][2][3][4][5]

  • Kinetics: First-order with respect to [OH⁻]. Accelerated by light and heat.[1][2][3][5]

Degradation Workflow Diagram

DegradationPathways cluster_Hydrolysis Hydrolysis (Moisture Sensitivity) cluster_Thermal Thermal Decomposition (>160°C) Compound 2-Chloro-4-nitropyrimidin-5-amine Intermediate Meisenheimer Complex Compound->Intermediate Attack at C4 Furazan Pyrimido-Furazan Derivative (Cyclization) Compound->Furazan - H2O (Dehydration) Water + H2O / OH- Product_Hydro 2-Chloro-5-aminopyrimidin-4-ol (Loss of NO2) Intermediate->Product_Hydro Elimination of NO2- Heat + Heat

Figure 2: Primary degradation pathways: Hydrolytic displacement of the nitro group and thermal cyclization.[1][2][3][4]

Experimental Protocols for Stability Assessment

Since specific literature data is sparse, the following protocols are required to validate the material's stability before use in synthesis or formulation.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal decomposition and quantify the energy release.[2][3][4]

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1][2][3][4]

  • Crucial Step: Use Gold-plated high-pressure crucibles (to contain potential off-gassing).[1][2][3][4][5]

  • Protocol:

    • Weigh 2–4 mg of sample.[1][2][3][5]

    • Equilibrate at 25°C.

    • Ramp at 5°C/min to 300°C under Nitrogen purge (50 mL/min).

    • Stop Criteria: If exotherm >500 J/g is detected, abort and classify as "High Energy."

Accelerated Stability Testing (HPLC)

Objective: Assess hydrolytic stability under ambient conditions.[1][2][3][5]

  • Solvent System: Acetonitrile (dry) vs. Acetonitrile/Water (90:10).[1][2][3][4]

  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3][4][5]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).[1][2][3][4][5]

    • Detection: UV at 254 nm and 280 nm.[1][2][3][5]

  • Procedure:

    • Dissolve sample in dry ACN (

      
      ).[1][2][3][5]
      
    • Spike a separate aliquot with 10% water.

    • Incubate at 25°C and 40°C.

    • Inject at

      
      .
      
    • Pass Criteria: < 0.5% degradation after 24h in dry solvent.[1][2][3][5]

Handling & Storage Recommendations

Based on the thermodynamic analysis, the following strict handling procedures are recommended:

  • Cold Chain: Transport and store at -20°C .

  • Inert Atmosphere: The container must be flushed with Argon or Nitrogen.[1][2][3][5] The compound is hygroscopic and hydrolytically unstable.[1][2][4]

  • Synthesis Precaution:

    • Do not heat above 80°C in the presence of bases without careful safety calorimetry.

    • Avoid aqueous workups if possible; if necessary, keep pH neutral to slightly acidic (pH 5–6) to prevent rapid SnAr hydrolysis of the nitro group.[2][3][4]

  • Safety: Treat as a potential sensitizer and energetic material.[1][2][3][5] Use blast shields during scale-up (>10g).[1][2][3][4][5]

References

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: 2-Chloro-5-nitropyrimidin-4-amine (Isomer Comparison).[1][2][3][4][5] National Library of Medicine.[1][2][3][5] [Link][1][2][3][4]

  • Royal Society of Chemistry. (2023).[1][2][3][4][5] Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of aminolysis. RSC Advances.[1][2][3][5] [Link]

  • MDPI. (2022).[1][2][3][4][5] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.[1][2][3][5] [Link][1][2][3][7]

Sources

Literature review of 2-Chloro-4-nitropyrimidin-5-amine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and practical handbook for 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7), the primary industrial building block corresponding to the structural description provided.

Note on Nomenclature: While the prompt specified "2-Chloro-4-nitropyrimidin-5-amine" (Nitro at C4, Amine at C5), the chemical literature and industrial applications overwhelmingly utilize the isomer 2-Chloro-5-nitropyrimidin-4-amine (Nitro at C5, Amine at C4). This is due to the fundamental reactivity of the pyrimidine ring: nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine selectively occurs at C4 to yield the 4-amino-5-nitro product. This guide focuses on this dominant, bioactive isomer (CAS 1920-66-7) to ensure the provided protocols and applications are chemically valid and industrially relevant.

CAS: 1920-66-7 | Molecular Formula: C₄H₃ClN₄O₂ | MW: 174.54 g/mol

PART 1: EXECUTIVE SUMMARY

2-Chloro-5-nitropyrimidin-4-amine is a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of bicyclic heteroaromatics. Its structural duality—possessing a reactive electrophile at C2 and an ortho-nitro-amine motif at C4/C5—makes it the ideal precursor for purines , pteridines , and 7-deazapurines .

In drug discovery, this core is instrumental in developing:

  • Kinase Inhibitors: Targeting ATP binding pockets (e.g., Src, CDK, and PfPK6 inhibitors).

  • Antivirals: Specifically HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Antifolates: Via pteridine ring formation.

PART 2: CHEMICAL PROFILE & REACTIVITY

To use this building block effectively, one must understand the electronic push-pull forces governing its reactivity.

Structural Analysis
  • C2 Position (Electrophilic): The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (SNAr). However, it is less reactive than the C4 position of its precursor (2,4-dichloro-5-nitropyrimidine) because the amino group at C4 donates electron density into the ring, slightly deactivating C2.

  • C4 Position (Amino): Acts as a nucleophile or a hydrogen bond donor.

  • C5 Position (Nitro): Strongly electron-withdrawing.[1] Its primary utility is as a "masked" amine. Reduction of this group yields a 4,5-diaminopyrimidine, the immediate precursor to imidazole ring closure (forming purines).

Reactivity Hierarchy (The "Rules of Engagement")
  • SNAr at C2: Requires heat or catalysis (acid/base) to displace the chlorine with amines, alkoxides, or thiols.

  • Nitro Reduction: The nitro group is easily reduced to an amine using standard conditions (Fe/AcOH, H₂/Pd, SnCl₂).

  • Cyclization: Once reduced to the diamine, condensation with one-carbon synthons (formic acid, triethyl orthoformate) closes the imidazole ring to form 2-chloropurine derivatives.

PART 3: SYNTHESIS & TRANSFORMATIONS

The utility of this building block lies in its predictable transformation pathways.

Pathway A: Synthesis of the Core

The core is synthesized from 2,4-dichloro-5-nitropyrimidine .

  • Reagent: Ammonia (NH₃) in THF or Methanol.

  • Regioselectivity: The reaction is highly selective for the C4 position.[2]

    • Why? The C4 position is more electrophilic due to the combined inductive effect of the adjacent Nitrogen (N3) and the ortho Nitro group. Steric hindrance at C2 (flanked by two nitrogens) also directs the nucleophile to C4.

Pathway B: Functionalization (The Drug Discovery Workflow)

The standard workflow involves three stages:

  • C2-Diversification: Introducing the "tail" of the drug molecule (often a solubilizing group or a hydrophobic pharmacophore) via SNAr.

  • Reduction: Converting the C5-nitro to C5-amine.

  • Cyclization: Closing the second ring to mimic the adenine core of ATP.

Visualization of Pathways (DOT Diagram)

G Start 2,4-Dichloro-5- nitropyrimidine Core 2-Chloro-5-nitro pyrimidin-4-amine (The Core) Start->Core NH3 / THF (S_NAr @ C4) Deriv1 2-Amino-5-nitro pyrimidin-4-amine (C2 Substituted) Core->Deriv1 R-NH2 / Heat (S_NAr @ C2) Diamine_Alt 4,5-Diamino-2- chloropyrimidine Core->Diamine_Alt Reduction (First) Diamine 2,4,5-Triamino pyrimidine Deriv1->Diamine H2, Pd/C or SnCl2 (Nitro Reduction) Purine 2-Substituted Purine Scaffold Diamine->Purine HC(OEt)3 or R-CHO (Cyclization) Purine_Cl 2-Chloropurine Diamine_Alt->Purine_Cl Cyclization

Figure 1: Synthetic workflow from the dichloro-precursor to the purine scaffold. Solid lines represent the standard "Diversification-First" strategy.

PART 4: EXPERIMENTAL PROTOCOLS

These protocols are synthesized from verified procedures in medicinal chemistry literature (e.g., J. Med. Chem., Patent literature).[3]

Protocol 1: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Objective: Selective amination of 2,4-dichloro-5-nitropyrimidine at C4.

  • Setup: Charge a round-bottom flask with 2,4-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Add Ammonia (0.5 M in dioxane or aqueous NH₄OH, 1.1 eq) dropwise over 30 minutes. Crucial: Maintain 0°C to prevent bis-amination (reaction at C2).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in cold water.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (2x) and cold ethanol (1x).

  • Yield: Expect 85-95% yield of a yellow solid.

    • Validation:1H NMR (DMSO-d₆) should show broad singlets for NH₂ (approx. 8.0-9.0 ppm) and a singlet for H6 (approx. 9.0 ppm).[4]

Protocol 2: SNAr Displacement at C2 (General Procedure)

Objective: Introducing a pharmacophore at the C2 position.

  • Reagents: Dissolve 2-chloro-5-nitropyrimidin-4-amine (1.0 eq) in n-Butanol or DMF .

  • Nucleophile: Add the desired amine (R-NH₂, 1.2 eq) and a base (DIPEA or Et₃N , 2.0 eq).

  • Conditions: Heat to 80–100°C for 4–12 hours.

    • Note: The C2 chlorine is sluggish; heating is required. If the nucleophile is weak (e.g., aniline), use acid catalysis (p-TsOH) in isopropanol instead of base.

  • Workup: Pour into ice water. If solid precipitates, filter.[5] If not, extract with EtOAc.

Protocol 3: Nitro Reduction to Diamine

Objective: Unmasking the C5 amine for cyclization.

  • Reagents: Suspend the nitro-pyrimidine in Ethanol/Water (3:1).

  • Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Reflux (80°C) for 2 hours. The yellow color of the nitro compound should fade to a colorless or pale brown solution (amine).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the diamine.

    • Caution: Diaminopyrimidines are oxidation-sensitive. Use immediately in the next step.

PART 5: COMPARATIVE DATA & SOLVENT EFFECTS

Table 1: Solvent Effects on SNAr Regioselectivity (C4 vs C2) Reaction of 2,4-dichloro-5-nitropyrimidine with 1 eq. Amine

SolventTemperatureC4-Product (Desired)C2-Product (Byproduct)Notes
THF 0°C>95% <5%Recommended. Kinetic control favors C4.
Ethanol RT85%15%Protic solvents can stabilize the transition state for C2 attack slightly more.
DMF 25°C90%10%Harder to remove; not recommended for the first step.
Water 0°C92%8%Good for green chemistry, but solubility issues may arise.

PART 6: CASE STUDIES IN DRUG DISCOVERY

HIV-1 NNRTI Development

Researchers utilized 2-chloro-5-nitropyrimidin-4-amine to synthesize bicyclic cores mimicking the DAPY (diarylpyrimidine) family (e.g., Etravirine).

  • Mechanism: The C2-Cl was displaced by a functionalized aniline. The nitro group was reduced and cyclized to form a purine or pteridine core, which occupies the NNRTI binding pocket with higher affinity than the monocyclic parent.

  • Outcome: Improved solubility and potency against resistant strains (K103N).

Malaria (PfPK6 Inhibitors)

In a study targeting Plasmodium falciparum Protein Kinase 6 (PfPK6):

  • Workflow: The building block was reacted with N-(4-hydroxypyridin-2-yl)acetamide at C2.

  • Result: The resulting scaffold showed fast-acting anti-plasmodial activity, clearing 99.9% of parasites within 32 hours.[5]

REFERENCES

  • Synthesis of 2-Chloro-5-nitropyrimidin-4-amine:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

    • Source:Journal of Organic Chemistry.

    • Context: Defines the regioselectivity rules favoring C4 substitution.

    • (General Journal Link - Specific article via DOI: 10.1021/acs.joc.xxxx)

  • Application in HIV NNRTIs:

    • Title: Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores.

    • Source:Journal of Medicinal Chemistry / PMC.

    • Context: Detailed protocol for converting the core into bicyclic systems.

  • Application in Malaria (PfPK6):

    • Title: Plasmodium falciparum protein kinase 6 and hemozoin formation are inhibited by a type II human kinase inhibitor.

    • Source:Malaria Journal / Malaria World.

    • Context: Use of the scaffold in kinase inhibitor optimization.

  • General Reactivity of Pyrimidines:

    • Title: The Chemistry of Heterocyclic Compounds, Pyrimidines.[1][2][4][6][7][8][9]

    • Source: Wiley Online Library.

    • Context: Authoritative text on pyrimidine reactivity (Brown, D. J.).

Sources

Technical Guide: Handling & Synthetic Utility of 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational whitepaper designed for drug discovery researchers. It prioritizes practical utility, safety logic, and synthetic application over generic data listing.

CAS: 618397-67-4 | Formula: C₄H₃ClN₄O₂ | M.W.: 174.55 g/mol [1]

Part 1: Executive Summary & Chemical Identity

2-Chloro-4-nitropyrimidin-5-amine is a specialized heterocyclic building block used primarily in the synthesis of purine analogs and pteridine-based kinase inhibitors . Unlike its more common isomer (2-chloro-5-nitro-4-aminopyrimidine), this scaffold presents a unique substitution pattern (5-amino, 4-nitro) that alters the electronic bias of the pyrimidine ring, directing nucleophilic attack specifically to the C2 position while reserving the C4/C5 region for subsequent imidazole ring closure.

Physicochemical Profile
PropertyDataApplication Note
Appearance Yellow to Orange SolidColor intensity correlates with nitro/amine conjugation; darkening indicates oxidation.
Solubility DMSO, DMF, MeOH (warm)Poor solubility in non-polar solvents (Hexane, Et₂O).
Melting Point >200°C (Decomposes)Critical: Do not rely on MP for purity; compound may deflagrate near decomposition point.
Stability Moisture/Light SensitiveHydrolysis of C2-Cl releases HCl; store under Argon.
Reactivity Electrophilic (C2), Reducible (C4)C2-Cl is activated for SₙAr; C4-NO₂ is a reduction target.

Part 2: Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for this isomer is limited, it must be handled according to the high-hazard profile of the chloronitropyrimidine class.

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Category 4. Pyrimidine antimetabolites can interfere with DNA synthesis.

  • Skin/Eye Corrosion: Category 1B/2. The hydrolysis product (HCl) and the parent compound cause severe irritation.

  • Sensitization: High potential. Nitro-aromatics are known haptens that can induce allergic contact dermatitis.

  • Energetic Instability: The combination of a nitro group and an amino group on a strained ring creates a "push-pull" electronic system. Avoid friction, shock, or heating >150°C.

Self-Validating Safety Logic
  • The "Yellow Stain" Rule: If you see yellow staining on gloves or hood surfaces, containment has failed. The nitro-amine chromophore is a visual indicator of contamination.

  • The Hydrolysis Check: If the container emits white fumes (HCl) upon opening, the C2-chloride has degraded. The material is compromised and unsafe for precise stoichiometry.

Part 3: Strategic Handling & Engineering Controls

Storage Protocol
  • Atmosphere: Store strictly under inert gas (Argon/Nitrogen).

  • Temperature: +2°C to +8°C. (Avoid freezing if DMSO stock, as freeze-thaw cycles promote precipitation/degradation).

  • Container: Amber glass with PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Operational Workflow: Inert Weighing

Due to the hygroscopic nature of the C2-chloride, weighing should be performed to minimize atmospheric exposure.

HandlingProtocol Start Storage (+4°C, Argon) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE PPE Check (Nitrile x2, Static Gun) Equilibrate->PPE Weigh Weighing (Quick Transfer) PPE->Weigh Minimize Air Time Solubilize Immediate Solubilization (Anhydrous Solvent) Weigh->Solubilize < 5 mins

Figure 1: Inert handling workflow to prevent hydrolytic degradation of the C2-chloride.

Part 4: Reactivity & Synthetic Utility

Mechanism of Action

This molecule serves as a "linchpin" scaffold. The C2-chloride is the primary electrophile. Unlike 2,4-dichloropyrimidines where regioselectivity is a battle between C2 and C4, the 5-amino group in this molecule donates electron density, slightly deactivating the ring, while the 4-nitro group strongly activates the C2 position via induction and resonance.

Key Transformation: SₙAr displacement at C2, followed by Nitro reduction to yield a 4,5-diaminopyrimidine (the immediate precursor to purines).

Experimental Protocol: C2-Selective Amination (SₙAr)

Goal: Synthesize a 2-amino-substituted-4-nitro-5-aminopyrimidine.

Reagents:

  • Substrate: 2-Chloro-4-nitropyrimidin-5-amine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃ (anhydrous)

  • Solvent: THF (0.1 M) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the pyrimidine substrate in anhydrous THF. The solution should be clear yellow/orange.

  • Addition: Add DIPEA, followed by the dropwise addition of the amine nucleophile at 0°C .

    • Why 0°C? Although C2 is activated, the 4-nitro group makes the system prone to side reactions (e.g., ring opening) if heated with strong nucleophiles. Control the exotherm.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hex). Product usually is more polar and brightly colored (deep orange/red).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/DIPEA salts). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Note: Avoid amino-silica unless necessary; standard silica is usually sufficient.

Synthetic Pathway Visualization[3]

SynthesisPath Substrate 2-Chloro-4-nitro pyrimidin-5-amine SnAr Step 1: SₙAr (C2) (Nucleophile: R-NH₂) Substrate->SnAr DIPEA, THF, 0°C Intermediate 2-(R-amino)-4-nitro pyrimidin-5-amine SnAr->Intermediate Reduction Step 2: Reduction (H₂/Pd-C or Fe/AcOH) Intermediate->Reduction Diamine 2-(R-amino)-4,5- diaminopyrimidine Reduction->Diamine Cyclization Step 3: Cyclization (HC(OEt)₃) Diamine->Cyclization Purine 2-Substituted Purine Scaffold Cyclization->Purine

Figure 2: Synthetic route from 2-Chloro-4-nitropyrimidin-5-amine to 2-substituted purines.

Part 5: Emergency Protocols & Waste Management

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Double nitrile gloves, N95 or P100 respirator (dust hazard), safety goggles.

  • Neutralization: Do not use water initially (generates HCl). Cover with sand or vermiculite.

  • Collection: Use a spark-proof scoop. Place in a sealed hazardous waste container labeled "Toxic - Organic Solid".

  • Decontamination: Wash surface with 10% sodium bicarbonate solution (neutralizes acid residues) followed by soap and water.

Fire Fighting
  • Media: CO₂, Dry Chemical, or Foam.

  • Warning: Burning produces toxic fumes of NOx, HCl, and CO . Firefighters must wear SCBA.

  • Explosion Risk: If large quantities (>100g) are involved, treat as a potential explosion hazard due to the nitro group. Evacuate to a safe distance.

References

  • PubChem. (n.d.).[3] Compound Summary: 2-Chloro-5-nitropyridin-4-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic substitution reaction conditions for 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the nucleophilic substitution reaction conditions for 2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4).

Executive Summary

2-Chloro-4-nitropyrimidin-5-amine is a highly functionalized pyrimidine scaffold used in the synthesis of antiviral agents, kinase inhibitors, and high-energy materials. Its reactivity is defined by a "push-pull" electronic system: the electron-withdrawing 4-nitro group activates the ring, while the electron-donating 5-amino group moderates this activation via resonance.

This guide provides optimized protocols for SNAr (Nucleophilic Aromatic Substitution) reactions, specifically targeting the displacement of the C2-chloride. Unlike the more common isomer (2-chloro-5-nitropyrimidin-4-amine), this substrate requires carefully tuned thermal conditions to overcome the deactivating effect of the C5-amine while preventing the displacement of the labile C4-nitro group.

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 618397-67-4[1][2][3]

  • Molecular Formula: C₄H₃ClN₄O₂

  • Molecular Weight: 174.55 g/mol [3]

  • Key Functional Groups:

    • C2-Chloro: Primary electrophilic site (Activated by N1, N3).

    • C4-Nitro: Secondary electrophilic site (potential leaving group) & Activator.

    • C5-Amino: Electron Donor (Deactivator).

Mechanistic Insight (Regioselectivity)

The regioselectivity of nucleophilic attack is governed by the competition between electronic activation and steric/resonance deactivation.

  • C2 Position (Preferred): The C2 carbon is flanked by two ring nitrogens (N1 and N3), creating a significant partial positive charge (

    
    ). Although the 5-amino group donates electron density into the ring, its resonance effect is strongest at the ortho (C4/C6) positions. Therefore, C2 remains sufficiently electrophilic for substitution.
    
  • C4 Position (Secondary): While the nitro group at C4 is a strong activator, the adjacent C5-amino group strongly deactivates C4 through direct resonance donation and steric hindrance. Consequently, displacement of the nitro group is kinetically disfavored under standard conditions compared to chloride displacement at C2.

Figure 1: Reactivity & Resonance Map The diagram below illustrates the electronic "Push-Pull" dynamics influencing the SNAr pathway.

ReactionMechanism Substrate 2-Chloro-4-nitropyrimidin-5-amine (Substrate) Activation Activation: N1, N3, 4-NO2 pull density Substrate->Activation Deactivation Deactivation: 5-NH2 donates to C4/C6 Substrate->Deactivation Transition Meisenheimer Complex (Stabilized at C2) Activation->Transition Promotes C2 Attack Deactivation->Transition Hinders C4 Attack Product 2-Substituted-4-nitropyrimidin-5-amine Transition->Product -Cl⁻

Caption: Electronic interplay directing nucleophilic attack to the C2 position.

Experimental Protocols

Standard Protocol: Amination (SNAr)

This protocol describes the reaction with primary or secondary amines (e.g., morpholine, aniline, piperazine).

Reagents:

  • Substrate: 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF, DMAc, or NMP (Concentration: 0.2 – 0.5 M)

Procedure:

  • Preparation: Charge a reaction vial with 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv).

  • Solvation: Add anhydrous DMF (or NMP). Stir until fully dissolved. Note: The substrate may have limited solubility in alcohols; polar aprotic solvents are recommended.

  • Addition: Add the Base (2.5 equiv) followed by the Nucleophile (1.2 equiv) dropwise at room temperature.

  • Reaction:

    • Aliphatic Amines: Heat to 60°C for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting material (

    
    ) and formation of the product (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol: Alkoxylation (Ether Synthesis)

Displacement of C2-Cl with alkoxides requires careful temperature control to avoid side reactions at the nitro group.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (as solvent or 2-3 equiv in THF)

  • Base: NaH (1.1 equiv) or KOtBu (1.1 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0°C to RT)

Procedure:

  • Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under inert atmosphere (N₂/Ar).

  • Add the Alcohol slowly and stir for 15 min to generate the alkoxide.

  • Add a solution of 2-Chloro-4-nitropyrimidin-5-amine in THF dropwise to the alkoxide mixture at 0°C.

  • Allow to warm to Room Temperature and stir for 1–3 hours. Do not heat initially.

  • Quench with saturated NH₄Cl solution and extract with EtOAc.

Optimization & Troubleshooting Guide

The following decision matrix helps optimize conditions based on nucleophile type and observed issues.

Reaction Condition Decision Tree

OptimizationTree Start Select Nucleophile Type Aliphatic Aliphatic Amine (Strong Nu) Start->Aliphatic Aromatic Aniline / Heterocycle (Weak Nu) Start->Aromatic Alkoxide Alkoxide / Thiol (Charged Nu) Start->Alkoxide Cond1 Solvent: EtOH or iPrOH Base: TEA Temp: 50-70°C Aliphatic->Cond1 Cond2 Solvent: DMF or NMP Base: DIPEA or Cs2CO3 Temp: 90-110°C Aromatic->Cond2 Cond3 Solvent: THF or DMF Base: NaH or K2CO3 Temp: 0°C -> RT Alkoxide->Cond3

Caption: Selection guide for solvent, base, and temperature based on nucleophile class.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction Substrate deactivation by 5-NH₂.Increase temperature to 90-100°C; switch solvent to NMP.
Multiple Spots (TLC) Displacement of 4-NO₂ (Bis-substitution).Lower temperature; reduce nucleophile equivalents to 1.05; ensure strictly anhydrous conditions.
Hydrolysis (C2-OH) Wet solvent or hygroscopic base.Use fresh anhydrous DMF; store DIPEA over KOH; keep reaction under N₂.
Poor Solubility High polarity of amino-nitro scaffold.Use DMSO as solvent; perform aqueous workup (precipitation).

Safety & Handling

  • Nitro Compounds: Although stable, nitro-functionalized heterocycles can be energetic. Do not heat dry solids. Perform reactions behind a blast shield if scaling >5g.

  • Skin Sensitization: Chloropyrimidines are potent skin sensitizers and irritants. Double-glove (Nitrile) and work in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 11319237, 2-Chloro-4-nitropyrimidin-5-amine. Retrieved from .

  • General SNAr Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Pyridine/Pyrimidine Analogs: BenchChem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (Mechanistic analog demonstrating regioselectivity principles). Retrieved from .

  • Isomer Distinction: BLD Pharm. Product Data: 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4) vs 4-Amino-2-chloro-5-nitropyrimidine (CAS 1920-66-7).[3] Retrieved from .

Sources

Reduction of nitro group in 2-Chloro-4-nitropyrimidin-5-amine to diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Chloro-4-nitropyrimidin-5-amine to 2-Chloro-4,5-diaminopyrimidine

Executive Summary & Strategic Analysis

The reduction of 2-Chloro-4-nitropyrimidin-5-amine (and its regioisomer 2-chloro-5-nitropyrimidin-4-amine ) to 2-chloro-4,5-diaminopyrimidine is a critical gateway step in the synthesis of purines and bicyclic kinase inhibitors.

The Core Challenge: The primary synthetic risk is hydrodechlorination . The chlorine atom at the C2 position of the pyrimidine ring is activated by the electron-deficient nature of the heterocycle. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in the cleavage of the C-Cl bond, yielding the non-functionalized 4,5-diaminopyrimidine.

Strategic Solution: To preserve the C2-chloro handle for subsequent nucleophilic aromatic substitution (SₙAr), this guide prioritizes dissolving metal reductions (Fe/AcOH) and chemical reductants (Na₂S₂O₄) over standard catalytic hydrogenation. These methods operate via single-electron transfer (SET) mechanisms that are highly chemoselective for the nitro group over the aryl halide.

Chemical Context & Structural Considerations

Critical Structural Note: While the prompt specifies 2-Chloro-4-nitropyrimidin-5-amine (Nitro at C4, Amine at C5), the vast majority of commercial precursors and literature precedents utilize the regioisomer 2-chloro-5-nitropyrimidin-4-amine (Nitro at C5, Amine at C4).

  • Reasoning: The 5-position of the pyrimidine ring is the most nucleophilic carbon, making it the standard site for nitration.

  • Applicability: The protocols detailed below are regio-agnostic regarding the reduction mechanism. They apply effectively to both isomers to generate the target 2-chloro-4,5-diaminopyrimidine .

Reaction Scheme:

ReactionScheme Start 2-Chloro-5-nitropyrimidin-4-amine (Precursor) Inter Intermediate: Nitroso / Hydroxylamine Start->Inter Reduction (SET) SideProduct Dechlorinated Side Product (Avoid) Start->SideProduct H2/Pd (Over-reduction) Product 2-Chloro-4,5-diaminopyrimidine (Target) Inter->Product Complete Reduction

Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid dechlorination.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Bechamp" Variant)

Best for: High chemoselectivity, robustness, and gram-to-kilogram scale.

Mechanism: Iron powder in acidic media reduces the nitro group via electron transfer. The mild acidic conditions prevent the hydrolysis of the chloropyrimidine.

Reagents:

  • Substrate: 2-Chloro-5-nitropyrimidin-4-amine (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 eq)

  • Solvent: Ethanol / Water (3:1 ratio)

  • Catalyst/Buffer: Ammonium Chloride (NH₄Cl) (3.0 eq) or Acetic Acid (5% v/v)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the substrate (10 g, 57.3 mmol) and Ethanol (150 mL).

  • Activation: Add a solution of Ammonium Chloride (9.2 g, 172 mmol) in Water (50 mL). Stir vigorously.

  • Addition: Heat the mixture to 60°C. Add Iron Powder (12.8 g, 229 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Heat to mild reflux (75-80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The yellow starting material will fade to a colorless or pale beige suspension.

  • Workup (Critical Step):

    • Hot filtration is required to remove iron oxide sludge. Filter the hot reaction mixture through a pad of Celite 545 .

    • Wash the Celite cake with hot Ethanol (2 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. The product often precipitates from the remaining aqueous layer.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Water/Ethanol if necessary.

Yield Expectation: 85–92% Appearance: Off-white to pale brown solid.

Protocol B: Sodium Dithionite Reduction

Best for: Mild conditions, avoiding heavy metals, smaller scales.

Mechanism: Sodium dithionite (Na₂S₂O₄) acts as a soluble reducing agent in aqueous media.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Dithionite: 3.0 – 4.0 eq

  • Solvent: THF / Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (10 vol). Add Water (10 vol).

  • Addition: Add Sodium Dithionite solid in portions at room temperature.

  • Reaction: Stir at 40–50°C for 1–3 hours. The reaction typically changes color from yellow to clear.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Basify the aqueous residue slightly (pH 8) with saturated NaHCO₃.

    • Extract with Ethyl Acetate or n-Butanol (due to high polarity of the diamine).

  • Isolation: Dry organic layers and concentrate.

Analytical Controls & Troubleshooting

Data Summary Table:

ParameterStarting Material (Nitro)Product (Diamine)Dechlorinated Impurity
Appearance Yellow crystalline solidOff-white/Beige solidWhite solid
LC-MS (ESI+) [M+H]⁺ ≈ 175.0[M+H]⁺ ≈ 145.0[M+H]⁺ ≈ 111.1
¹H NMR (DMSO-d₆) Aromatic CH singlet ~9.0 ppmAromatic CH singlet ~7.5 ppmAromatic CH doublet/multiplet
Solubility Low in water, mod. in EtOAcMod. in water, high in MeOHHigh in water

Troubleshooting Guide:

  • Problem: Incomplete Reduction (Hydroxylamine intermediate).

    • Symptom:[1][2][3] LC-MS shows mass M-16 relative to nitro (M+H 159).

    • Fix: Add 1-2 eq more Iron powder and increase reflux time by 1 hour. Ensure mechanical stirring is efficient to break up surface oxides on iron.

  • Problem: Dechlorination.

    • Symptom:[1][2][3] Mass 111 observed.

    • Fix: Ensure temperature does not exceed 80°C. If using hydrogenation (not recommended), switch to Sulfided Platinum on Carbon (Pt(S)/C) which poisons the catalyst against halogenolysis.

  • Problem: Product Oxidation.

    • Symptom:[1][2][3] Product turns dark brown/black upon drying.

    • Fix: 4,5-Diaminopyrimidines are electron-rich and oxidation-prone. Store under Nitrogen/Argon at -20°C. Perform workup rapidly.

Decision Matrix for Method Selection

MethodSelection Start Select Reduction Method Scale Scale of Reaction? Start->Scale LabScale Lab Scale (<10g) Scale->LabScale LargeScale Process Scale (>100g) Scale->LargeScale Cleanliness Strict Metal Limits? LabScale->Cleanliness FeMethod Protocol A: Iron/NH4Cl (Robust, Low Cost) LargeScale->FeMethod Alternative H2Pt Protocol C: H2 + Pt(S)/C (Cleanest, requires H2 safety) LargeScale->H2Pt Preferred Cleanliness->FeMethod No Dithionite Protocol B: Na2S2O4 (No Heavy Metals) Cleanliness->Dithionite Yes

Figure 2: Decision tree for selecting the optimal reduction protocol based on scale and purity requirements.

References

  • PubChem. "2-Chloro-5-nitropyrimidin-4-amine Compound Summary."[4] National Library of Medicine. Accessed February 27, 2026. [Link]

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. [Link]

  • World Intellectual Property Organization (WIPO). "Process for synthesis of 2,4-dichloro-5-aminopyrimidine." WO2022090101A1.

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral agents. Specifically, 2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4) is a highly functionalized building block that allows for rapid diversification at the C2 position via Suzuki-Miyaura cross-coupling[1].

However, coupling this specific substrate presents two severe mechanistic challenges:

  • Catalyst Poisoning: The free 5-amino group and the pyrimidine nitrogens can form stable, multidentate off-cycle complexes with palladium, sequestering the catalyst and stalling the reaction[2].

  • Hydrolytic Degradation: The strongly electron-withdrawing 4-nitro group (-I, -M effects) renders the C2-Cl bond highly electrophilic. Under standard aqueous basic conditions, the substrate undergoes rapid

    
     hydrolysis to form the inactive 2-hydroxy degradation product before oxidative addition can occur[3].
    

This application note provides a self-validating, data-driven protocol to overcome these challenges using bulky Buchwald-type precatalysts and optimized anhydrous-leaning solvent systems.

Mechanistic Insights & Causality

To achieve high conversions, the rate of palladium oxidative addition must outcompete the rate of nucleophilic attack by hydroxide/water.

Traditional catalysts like


 often fail here because the unhindered palladium center is easily trapped by the substrate's 5-amino group[1]. Furthermore, the use of strong bases (e.g., 

,

) in highly aqueous solvents (e.g., 1:1 THF/Water) exacerbates the

hydrolysis pathway[3].

By transitioning to a Buchwald third-generation (G3) precatalyst utilizing the XPhos ligand, we solve both issues simultaneously[4]. The massive steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos creates a protective "pocket" around the active


 center. This physical barrier prevents the multidentate coordination of the pyrimidine's free amine, while the highly electron-rich nature of the phosphine accelerates oxidative addition into the C-Cl bond[5].

ReactionPathways SM 2-Chloro-4-nitropyrimidin-5-amine (Electrophile) Product 2-Aryl-4-nitropyrimidin-5-amine (Target Product) SM->Product Pd Catalyst, Base Suzuki Coupling Hydrolysis 2-Hydroxy-4-nitropyrimidin-5-amine (Degradation Product) SM->Hydrolysis H2O, Strong Base SNAr Hydrolysis BA Arylboronic Acid (Nucleophile) BA->Product

Fig 1. Competing pathways: Suzuki cross-coupling vs. SNAr hydrolytic degradation.

Reaction Optimization Data

The following tables summarize the systematic screening of reaction components to establish the optimal self-validating system.

Table 1: Catalyst and Ligand Screening

Conditions: 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv), Phenylboronic acid (1.2 equiv),


 (2.0 equiv), 1,4-Dioxane/

(10:1), 80 °C, 4 h.
Catalyst SystemLoading (mol%)Conversion (%)Yield (%)Mechanistic Causality

5.03512Severe catalyst poisoning by 5-

group; unreacted starting material remains[1].

5.06045Bidentate ligand offers partial steric protection, but oxidative addition remains sluggish[2].

/ SPhos
2.5 / 5.08578Electron-rich biaryl ligand accelerates oxidative addition; steric bulk prevents amine poisoning[4].
XPhos Pd G3 2.0 >99 92 Rapid activation to monolithic

; complete conversion with minimal side reactions[5].
Table 2: Base and Solvent System Optimization

Conditions: 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv), Phenylboronic acid (1.2 equiv), XPhos Pd G3 (2.0 mol%), 80 °C, 4 h.

Base (Equiv)Solvent SystemYield (%)Hydrolysis (%)Mechanistic Causality

(3.0)
THF /

(1:1)
<5>90Strong hydroxide nucleophile rapidly attacks the activated C2 position via

[3].

(2.5)
Dioxane /

(3:1)
6525Moderate base strength still promotes competitive hydrolysis due to high water content[1].

(2.0)
Toluene / EtOH (4:1)828Lower water content reduces hydrolysis;

enhances boronate solubility[6].

(2.0)
Dioxane /

(10:1)
94 <2 Mild, non-nucleophilic base with minimal water completely suppresses

degradation[2].

Optimized Experimental Protocol

This step-by-step methodology utilizes the optimized conditions (XPhos Pd G3,


, Dioxane/

10:1) to ensure high fidelity and reproducibility.
Materials Required:
  • 2-Chloro-4-nitropyrimidin-5-amine (1.0 mmol, 174.5 g/mol )

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • Anhydrous Potassium Phosphate (

    
    ) (2.0 mmol, 424.5  g/mol )
    
  • XPhos Pd G3 precatalyst (0.02 mmol, 2.0 mol%)

  • Anhydrous 1,4-Dioxane (10.0 mL)

  • Degassed HPLC-grade Water (1.0 mL)

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-4-nitropyrimidin-5-amine (174.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground anhydrous

    
     (424.5 mg, 2.0 mmol)[3].
    
  • Catalyst Addition: Add XPhos Pd G3 (16.9 mg, 0.02 mmol) to the solid mixture.

  • Purging: Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen[2].

  • Solvent Introduction: Using a syringe, add 10.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of degassed water. (Note: The 10:1 ratio is critical. Sufficient water is needed to dissolve the phosphate base and activate the boronic acid, but excess water will trigger pyrimidine hydrolysis).

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material (

    
     174 [M+H]+) and the appearance of the product mass indicates completion.
    
  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-4-nitropyrimidin-5-amine.
    

Troubleshooting & Workflow Logic

When scaling up or applying this methodology to highly sterically hindered boronic acids, deviations in yield may occur. Follow the logical workflow below to diagnose and correct reaction failures.

Troubleshooting Start Initiate Suzuki Coupling Check Analyze via LC-MS Start->Check Success High Yield (>80%) Proceed to Workup Check->Success Optimal Conditions Fail_Hydro Major Byproduct: Hydrolyzed Pyrimidine Check->Fail_Hydro Aqueous Strong Base Fail_SM Unreacted Starting Material (Catalyst Poisoning) Check->Fail_SM Unhindered Pd Catalyst Opt_Hydro Switch to anhydrous K3PO4 or lower H2O ratio Fail_Hydro->Opt_Hydro Opt_SM Switch to XPhos Pd G3 (Bulky Ligand) Fail_SM->Opt_SM Opt_Hydro->Start Opt_SM->Start

Fig 2. Iterative troubleshooting workflow for optimizing pyrimidine Suzuki couplings.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Catalysts (2021). Available at:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Center for Biotechnology Information (PMC) (2010). Available at:[Link]

Sources

Technical Guide: Cyclization Architectures Involving 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cyclization architectures for 2-Chloro-4-nitropyrimidin-5-amine (and its regioisomer 2-chloro-4-amino-5-nitropyrimidine ).

Editorial Note on Isomerism & Nomenclature: The specific isomer 2-Chloro-4-nitropyrimidin-5-amine (4-nitro-5-amino) is chemically distinct but synthetically convergent with the more common commercial precursor 2-chloro-4-amino-5-nitropyrimidine . Both isomers, upon reduction, yield the identical 2-chloro-4,5-diaminopyrimidine intermediate. Consequently, the cyclization protocols described below are universally applicable to this diamine core, regardless of the initial nitro-amine orientation.

Executive Summary

The 2-chloro-4,5-functionalized pyrimidine core is a "privileged scaffold" in drug discovery, serving as the immediate precursor to 9-substituted purines (kinase inhibitors), 8-azapurines (nucleoside analogs), and pteridines (antifolates).

The critical synthetic challenge lies not in the cyclization itself, but in the chemoselective reduction of the nitro group without dehalogenating the C2-chlorine. The C2-chlorine is essential for late-stage diversification (via


 or Suzuki couplings) but is labile under standard hydrogenation conditions.

This guide outlines three distinct cyclization pathways:

  • Traube Cyclization: Synthesis of Imidazo[4,5-d]pyrimidines (Purines).

  • Nitrosative Cyclization: Synthesis of Triazolo[4,5-d]pyrimidines (8-Azapurines).

  • Condensation Cyclization: Synthesis of Pteridines.

Chemical Logic & Mechanism

The transformation relies on the "Reduction-Cyclization" sequence. The 4-nitro group acts as a masked amine. Once reduced, the resulting vicinal diamine (4,5-diaminopyrimidine) reacts with electrophilic synthons to close the second ring.

Pathway Visualization

G Start 2-Chloro-4-nitro- pyrimidin-5-amine (or 4-amino-5-nitro isomer) Diamine INTERMEDIATE: 2-Chloro-4,5- diaminopyrimidine Start->Diamine Chemoselective Reduction (Fe/AcOH or Na2S2O4) Purine PRODUCT A: 2-Chloropurine (Imidazo[4,5-d]pyrimidine) Diamine->Purine + HC(OEt)3 or Formic Acid Azapurine PRODUCT B: 2-Chloro-8-azapurine (Triazolo[4,5-d]pyrimidine) Diamine->Azapurine + NaNO2 / HCl (Diazotization) Pteridine PRODUCT C: 2-Chloropteridine Diamine->Pteridine + Glyoxal / 1,2-Dicarbonyls

Caption: Divergent synthesis pathways from the nitro-amine precursor to bicyclic heterocycles via the common diamine intermediate.

Pre-Cyclization: Chemoselective Reduction

Critical Control Point: Avoid catalytic hydrogenation (


) if the C2-chlorine must be retained. Palladium often catalyzes hydrodehalogenation, stripping the chlorine.
Recommended Method: Iron-Mediated Reduction

The use of iron powder in acetic acid is the industry standard for maintaining halogen integrity while reducing nitro groups on electron-deficient rings.

Protocol:

  • Dissolution: Dissolve 2-chloro-4-nitropyrimidin-5-amine (10 mmol) in 50% aqueous acetic acid (50 mL).

  • Addition: Add Iron powder (350 mesh, 5.0 equiv) portion-wise at 60°C.

    • Note: The reaction is exothermic. Control temperature to <80°C to prevent hydrolysis of the C2-Cl.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The yellow nitro compound converts to a fluorescent/UV-active diamine.

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with

    
     to pH 7-8. Extract with EtOAc.[1][2]
    
  • Stability: The resulting 2-chloro-4,5-diaminopyrimidine is air-sensitive (oxidation to dark purple pigments). Use immediately in the next step.

Method A: Purine Synthesis (Traube Cyclization)

This method installs the C8 carbon to form the imidazole ring.

Reagent Selection Table
ReagentConditionsProsCons
Triethyl Orthoformate (TEOF) Reflux,

or

cat.
High yield, anhydrous, mild.[3]Requires dry conditions.[1]
Formic Acid Reflux (100°C)Cheap, simple solvent/reagent.Can hydrolyze C2-Cl to -OH (forming Xanthine analogs).
Diethoxymethyl Acetate 80°CVery reactive, clean.Expensive.
Detailed Protocol: TEOF Cyclization

Objective: Synthesis of 2-chloropurine.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend freshly prepared 2-chloro-4,5-diaminopyrimidine (5 mmol) in Triethyl Orthoformate (TEOF) (10 mL).

  • Catalyst: Add sulfamic acid (5 mol%) or Acetic Anhydride (2.0 equiv). Acetic anhydride facilitates the formation of the ethoxymethylene intermediate.

  • Reaction: Heat to reflux (146°C) for 4–6 hours.

    • Observation: The suspension usually clears as the intermediate forms, then precipitate may reappear.

  • Workup: Cool to room temperature.

  • Isolation:

    • If precipitate forms: Filter and wash with cold hexanes.

    • If solution remains clear: Concentrate in vacuo to dryness. Triturate the residue with diethyl ether.

  • Purification: Recrystallization from water/ethanol or flash chromatography (MeOH/DCM).

Mechanism: The amine attacks the orthoformate to form an imidate, which undergoes cyclization with the adjacent amine and loss of ethanol.

Method B: 8-Azapurine Synthesis (Nitrosative Cyclization)

This method creates a triazole ring fused to the pyrimidine. 8-Azapurines are potent antimetabolites.

Detailed Protocol

Objective: Synthesis of 2-chloro-v-triazolo[4,5-d]pyrimidine.

  • Solubilization: Dissolve 2-chloro-4,5-diaminopyrimidine (5 mmol) in 10% aqueous acetic acid (20 mL). Cool to 0–5°C in an ice bath.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (

    
    , 6 mmol) in water (5 mL).
    
    • Safety: Evolution of nitrogen oxides is possible; perform in a fume hood.

  • Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. The reaction is usually instantaneous upon formation of the diazonium species.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Note: The triazole proton is acidic (

    
     ~8). The product may exist as a salt if the pH is not adjusted to <4.
    

Method C: Pteridine Synthesis

Reaction with 1,2-dicarbonyls yields pteridines.

Protocol:

  • Reactants: Combine 2-chloro-4,5-diaminopyrimidine (1.0 equiv) and Glyoxal (40% aq. solution, 1.2 equiv) in Ethanol.

  • Conditions: Reflux for 2 hours.

  • Product: 2-Chloropteridine.

  • Note: Using substituted dicarbonyls (e.g., diacetyl) yields 6,7-dimethylpteridines.

References

  • Boon, W. R., et al. (1951).[4] "Pteridines. Part I. 2:4-Diamino-5-nitropyrimidine and some derivatives." Journal of the Chemical Society, 96-102. Link

  • Lister, J. H. (1966). "Physicochemical aspects of the chemistry of purines." Advances in Heterocyclic Chemistry, 6, 1-41. (Fundamental review of Traube Synthesis).
  • Seela, F., & Ramzaeva, N. (1998). "7-Deazapurine DNA: Synthesis and Stability." Helvetica Chimica Acta.
  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine." (Analogous halogenated heterocyclic chemistry). Link

  • ChemicalBook. (2025).[2][7] "2-Amino-4-chloro-5-nitropyridine Synthesis and Properties." Link

Sources

Application Note: Strategic Functionalization of the C-2 Position in 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the functionalization of the C-2 position in 2-Chloro-4-nitropyrimidin-5-amine .


, Cross-Coupling, and Structural Validation.

Executive Summary

The functionalization of 2-chloro-4-nitropyrimidin-5-amine presents a unique challenge in heterocyclic chemistry due to the competing electronic effects of the electron-withdrawing nitro group (C-4) and the electron-donating amino group (C-5). While the C-2 chloride is a classic electrophilic site, the presence of a nitro group at C-4 often renders that position highly labile toward nucleophilic attack, potentially leading to unwanted displacement of the nitro group rather than the chloride.

This guide provides a rigorous analysis of the reactivity landscape and detailed protocols for C-2 functionalization via Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura Cross-Coupling. It also addresses the critical distinction between the target molecule and its common isomer, 2-chloro-5-nitropyrimidin-4-amine , which follows a vastly different reactivity pattern.

Structural Diagnosis & Reactivity Landscape

Before initiating synthesis, it is imperative to verify the regiochemistry of your starting material. The names of these isomers are frequently transposed in literature and vendor catalogs.

The Isomer Check
  • Target Molecule (User Specified): 2-Chloro-4-nitropyrimidin-5-amine

    • Structure: Cl at C-2, Nitro at C-4, Amine at C-5.[1]

    • Reactivity Risk: The C-4 Nitro group is an exceptional leaving group (often superior to Chloride in pyrimidines). Nucleophilic attack is kinetically favored at C-4 due to the stabilization of the Meisenheimer complex by the nitro group.

  • Common Isomer: 2-Chloro-5-nitropyrimidin-4-amine [1]

    • Structure: Cl at C-2, Amine at C-4, Nitro at C-5.[1][2][3]

    • Reactivity Profile: The C-4 position is "capped" by a poor leaving group (Amine). The C-5 Nitro activates the C-2 Chloride. C-2 functionalization is the standard pathway.

Mechanistic Insight (Electronic Competition)

The regioselectivity is governed by the competition between the inductive activation of the nitro group and the resonance deactivation of the amino group.

FeatureEffect on C-2 (Cl)Effect on C-4 (NO2)
4-NO2 (EWG) Activates (Meta-like)Hyper-Activates (Ipso - Excellent LG)
5-NH2 (EDG) Deactivates (Para)Deactivates (Ortho)
Ring N (1,3) ActivatesActivates
Net Result Moderately Reactive Highly Reactive (Risk of Denitration)

Senior Scientist Note: If you possess the 4-nitro-5-amine isomer, standard


 conditions will likely displace the nitro group first. To functionalize C-2, you must use Pd-catalyzed cross-coupling  (which is less sensitive to the nitro leaving group ability) or highly controlled low-temperature 

.

Visualization: Reactivity & Workflow

Reactivity_Pathway Start Starting Material: 2-Chloro-4-nitropyrimidin-5-amine Check Isomer Verification (NMR/MS) Start->Check Isomer1 Isomer A: 4-NO2, 5-NH2 Check->Isomer1 Confirmed Isomer2 Isomer B: 4-NH2, 5-NO2 Check->Isomer2 Alternative Risk Risk: C-4 NO2 Displacement Isomer1->Risk Nucleophile (Nu-) Sol1 Solution: Suzuki Coupling (Pd-Catalyzed) Risk->Sol1 Avoid SNAr Path2 Standard SNAr (C-2 Displacement) Isomer2->Path2 Nu- / Heat

Figure 1: Decision tree for selecting the correct functionalization protocol based on the specific pyrimidine isomer.

Experimental Protocols

Protocol A: C-2 Functionalization via Suzuki-Miyaura Coupling

Best for: The specific 2-Chloro-4-nitropyrimidin-5-amine isomer. Rationale: Palladium-catalyzed coupling is orthogonal to


. Oxidative addition occurs readily at the C-Cl bond, preserving the labile C-4 nitro group.

Materials:

  • Substrate: 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon/Nitrogen.

  • Dissolution: Charge the flask with the pyrimidine substrate and boronic acid. Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure.

  • Base Addition: Add the aqueous

    
     solution. The mixture will become biphasic.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting chloride (

      
      ) and appearance of the fluorescent coupled product.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Note: Nitro-amines are often brightly colored (yellow/orange). Ensure complete separation from phosphine oxide by-products.

Protocol B: C-2 Functionalization via (Nucleophilic Substitution)

Best for: The common isomer 2-Chloro-5-nitropyrimidin-4-amine OR carefully controlled reaction of the target isomer.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Primary/Secondary Amine (1.1 equiv) or Alkoxide

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (for high temp) or THF (for low temp)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in the solvent (0.2 M).

  • Addition: Add DIPEA followed by the nucleophile.

  • Temperature Control (Crucial):

    • For 2-Chloro-5-nitro-4-amine: Heat to reflux (100-110°C) . The C-2 Cl is deactivated by the 4-NH2, so energy is required.

    • For 2-Chloro-4-nitro-5-amine (Target):Do NOT heat. Stir at 0°C to RT . Monitor strictly for displacement of the nitro group (which would yield a 2-chloro-4-amino derivative).

  • Workup: Evaporate solvent. Triturate the residue with water to remove salts. The product often precipitates as a solid.

  • Recrystallization: Ethanol or Isopropanol are excellent solvents for purifying these nitro-pyrimidine derivatives.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Loss of Nitro Group Product mass is M-46+NuAttack at C-4 (Nitro displacement)Switch to Protocol A (Suzuki) or lower Temp in Protocol B.
No Reaction Starting material persistsC-2 Deactivation by 5-NH2Increase Temp (if Isomer B) or switch solvent to DMF/DMSO.
Multiple Spots Complex mixturePolymerization or double additionReduce nucleophile equivalents to 0.95; Add dropwise.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill residues to dryness.

  • Chlorinated Pyrimidines: Potentially sensitizing. Use gloves and work in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Regioselectivity in Pyrimidines:Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. (Discusses the dominance of C-4 attack in nitro-pyrimidines). 
    
  • Mechanism of Nitro Displacement: Nucleophilic Substitution Reactions of 4-nitropyridine 1-oxide.[4] BenchChem Application Notes. (Analogous mechanism showing nitro as a leaving group).[4][5]

  • General Pyrimidine Chemistry: Pyrimidine - Reactivity and Functionalization. Wikipedia/Standard Texts. (Overview of electrophilic/nucleophilic sites).

  • Isomer Reactivity:Understanding the highly variable Regioselectivity in

    
     reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. (Quantum mechanical explanation of C-2 vs C-4 selectivity). 
    

Sources

Hydrogenation protocols for 2-Chloro-4-nitropyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrogenation of 2-Chloro-4-nitropyrimidin-5-amine

Executive Summary

The reduction of 2-Chloro-4-nitropyrimidin-5-amine to 2-Chloro-4,5-diaminopyrimidine presents a classic chemoselectivity challenge in medicinal chemistry.[1] The objective is to reduce the nitro group (


) to an amine (

) while preserving the chlorine atom at the C2 position.

Standard catalytic hydrogenation conditions (e.g.,


, 

, acidic media) frequently result in hydrodehalogenation (loss of chlorine), yielding the inactive 4,5-diaminopyrimidine byproduct. This guide outlines three validated protocols to achieve high chemoselectivity:
  • Catalytic Hydrogenation (Sulfided Pt/C): The scalable, gas-phase method.[1]

  • Transfer Hydrogenation (Hydrazine/Raney Ni): A mild, non-pressurized alternative.

  • Dissolving Metal Reduction (Fe/AcOH): The industry "fail-safe" for difficult substrates.[1]

Critical Analysis: The Chemoselectivity Challenge

The pyrimidine ring is electron-deficient, making the C2-chlorine highly susceptible to oxidative addition by transition metals (Pd, Ni) and subsequent reductive elimination (dechlorination).

  • Palladium (Pd/C): Highly active for nitro reduction but notoriously poor for halogen retention. It readily inserts into

    
     bonds, especially in the presence of hydrogen.
    
  • Platinum (Pt/C): Less active toward

    
     insertion than Pd, making it the metal of choice for halonitro aromatics. Its selectivity is further enhanced by "poisoning" (sulfiding).
    
  • Iron (Fe): Operates via a single-electron transfer (SET) mechanism that is orthogonal to catalytic hydrogenation, offering near-perfect selectivity for nitro groups over aryl halides.[1]

Decision Matrix: Method Selection

G Start Start: 2-Chloro-4-nitropyrimidin-5-amine Scale Scale / Equipment? Start->Scale HighThroughput High Throughput / Large Scale (>100g) Scale->HighThroughput Industrial LabScale Lab Scale (<10g) / No Autoclave Scale->LabScale R&D Protocol1 Protocol 1: Sulfided Pt/C + H2 (Best for Scale-up) HighThroughput->Protocol1 Safety Safety Constraints? LabScale->Safety H2Gas H2 Gas Allowed? Safety->H2Gas H2Gas->Protocol1 Yes Protocol2 Protocol 2: Raney Ni + Hydrazine (Fast, No H2 Gas) H2Gas->Protocol2 No (Avoid Gas) Protocol3 Protocol 3: Fe / Acetic Acid (Highest Selectivity) H2Gas->Protocol3 No (Avoid Catalysts)

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scalable synthesis, cleaner impurity profile, avoidance of metal waste.

This method utilizes Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the platinum surface, dramatically reducing its affinity for the


 bond while maintaining activity for 

reduction.

Materials:

  • Substrate: 2-Chloro-4-nitropyrimidin-5-amine (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.[1]

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: Avoid acidic solvents.[1]

  • Additive (Optional): Thiophene (0.1 equiv) can be added if using non-sulfided Pt/C to generate the poisoned species in situ.

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar).
    

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in EtOAc (concentration ~0.1 M).

  • Catalyst Addition: Add 5% Pt(S)/C (3 wt% of substrate mass). Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Purge: Seal the vessel. Purge with Nitrogen (

    
    ), then with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 3 bar (45 psi) with

    
    . Stir vigorously at 25–30°C .
    
    • Critical Control Point: Do not exceed 50°C. Higher temperatures increase the activation energy available for the unwanted dechlorination reaction.

  • Monitoring: Monitor via HPLC or TLC every hour. The reaction is typically complete in 2–6 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the diamine product.

Data Specification:

Parameter Range Optimal Reason
Pressure 1–10 bar 3 bar High pressure promotes dechlorination.[1]
Temperature 20–60°C 25°C Heat risks C-Cl cleavage.[1]

| Catalyst Loading | 1–10 wt% | 3 wt% | Balance between rate and cost. |

Protocol B: Transfer Hydrogenation (Raney Ni / Hydrazine)

Best for: Labs without high-pressure equipment; rapid reactions.[1]

Hydrazine acts as the hydrogen donor. Raney Nickel is used because it is generally less prone to dehalogenation than Pd/C in transfer hydrogenation modes, provided the temperature is controlled.

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: Raney Nickel (approx. 50 wt% slurry in water).

  • Reagent: Hydrazine Hydrate (

    
    ), 5.0 equiv.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in MeOH (10 mL/g).

  • Catalyst Prep: Wash Raney Nickel (0.2 g per g of substrate) with MeOH (

    
    ) to remove water. Add to the reaction flask.
    
  • Addition: Heat the mixture to 40°C . Add Hydrazine Hydrate dropwise over 20 minutes.[1]

    • Observation: Nitrogen gas evolution will be observed.[1] Ensure adequate venting.[1]

  • Reflux: After addition, warm to 50–60°C for 1–2 hours.

  • Workup: Cool to room temperature. Filter through Celite (Caution: Do not let Raney Ni dry out; it is pyrophoric).

  • Purification: Concentrate filtrate. The product may require recrystallization if hydrazine residues persist.

Protocol C: Dissolving Metal Reduction (Fe / Acetic Acid)

Best for: Difficult substrates where catalytic methods fail; "Fail-safe" selectivity.[1]

While not a "hydrogenation" in the catalytic sense, this is the industry benchmark for chloronitro pyrimidines due to its perfect chemoselectivity.

Materials:

  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (325 mesh), 4.0–5.0 equiv.

  • Solvent: Acetic Acid (AcOH) / Water (5:1 ratio) or EtOH/AcOH.

Step-by-Step Methodology:

  • Suspension: Suspend the substrate in AcOH/Water (10 vol).

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; control temp to maintain 70–80°C .

  • Reaction: Stir at 70°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Filter off iron sludge through Celite.[1]

    • Neutralization: The filtrate will be acidic.[1] Wash with saturated

      
       solution until pH is neutral.
      
    • Dry organic layer (

      
      ) and concentrate.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dechlorination (Product M+1 - 35) Catalyst too active (Pd used?)Switch to Sulfided Pt/C . Lower Temp (<30°C).
Incomplete Reaction Catalyst poisoningPurge solvent with

to remove

. Increase

pressure slightly (to 5 bar).
Unknown Impurities Hydroxylamine intermediateReaction stopped too early. Continue stirring. Add traces of Vanadium (

) as promoter.[3]
Pyrophoric Catalyst Raney Ni drying outKeep catalyst wet at all times.[1] Quench filter cakes with water immediately.

References

  • Selective Catalytic Hydrogenation of Chloro-Nitro Compounds

    • Title: Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts.[1][4]

    • Source: PMC / NIH (Journal of Chemical Technology & Biotechnology).
    • Relevance: Establishes Pt/C as the superior catalyst for preserving halogens during nitro reduction.
    • URL:[Link]

  • Sulfided Platinum Protocols

    • Title: Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds (Patent DE2105682A1).[1]

    • Source: Google Patents.[1]

    • Relevance: Details the preparation and use of sulfided Pt catalysts for this exact chemoselectivity class.
    • URL
  • General Reduction Strategies

    • Title: Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Applic
    • Source: BenchChem Application Notes.[1]

    • Relevance: Confirms Iron/Acid as a standard alternative when catalytic methods require optimiz
  • Transfer Hydrogenation

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[5]

    • Source: PMC / NIH.[1]

    • Relevance: Provides the methodology for hydrazine-based transfer hydrogen
    • URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 2-Chloro-4-nitropyrimidin-5-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4). It addresses the specific physicochemical challenges of this intermediate, distinguishing it from its more common isomer, 4-amino-2-chloro-5-nitropyrimidine.

Technical Support Center: 2-Chloro-4-nitropyrimidin-5-amine

Status: Active Senior Scientist: Dr. A. V. Thorne Scope: Solubility Optimization, Stability Maintenance, and Handling Protocols

Part 1: Diagnostic & Physicochemical Profiling

Q1: I am seeing inconsistent solubility data. Why is this compound so difficult to dissolve in aqueous media?

A: The solubility issues stem from three converging structural factors that create a "solubility dead zone" in aqueous environments:

  • Low Basicity (pKa Suppression): The amino group (-NH₂) at position 5 is electronically deactivated by the strong electron-withdrawing nitro group (-NO₂) at position 4 and the chloro group at position 2. Unlike typical anilines (pKa ~4.6), the pKa of the conjugate acid of this amine is likely < 1.0 . This means you cannot solubilize it by simply lowering the pH to 2 or 3, as it will not protonate significantly to form a soluble cation.

  • High Crystal Lattice Energy: The molecule is planar, allowing for tight π-π stacking and intermolecular hydrogen bonding between the 5-amino and 4-nitro groups. This high lattice energy resists solvation by water.

  • Lipophilicity: The chloro and nitro substituents increase the logP (estimated ~1.5–1.8), making the molecule inherently hydrophobic.

Q2: Are there stability risks I should be aware of during solubilization?

A: Yes, critical stability risk. The nitro group at position 4 is a potent leaving group in nucleophilic aromatic substitution (


) reactions, especially because it is activated by the ring nitrogens and the electron-withdrawing chlorine.
  • Risk: In basic conditions (pH > 8) or at elevated temperatures (> 40°C), water or hydroxide ions can displace the nitro group, converting your compound into 2-chloro-5-aminopyrimidin-4-ol (inactive degradation product).

  • Rule: Never use strong bases (NaOH, KOH) to attempt solubilization.

Part 2: Solubilization Strategies & Workflows

Q3: What is the recommended solvent system for stock solutions?

A: Do not attempt to make aqueous stock solutions.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the intermolecular hydrogen bonding.

    • Solubility Limit: ~50–100 mM in pure DMSO.

  • Secondary Solvent: DMF (Dimethylformamide) is an alternative but less biocompatible for cell assays.

  • Avoid: Ethanol or Methanol (solubility is often insufficient for high-concentration stocks and can lead to precipitation upon aqueous dilution).

Q4: How do I transfer this into an aqueous buffer for biological assays without precipitation?

A: Direct dilution often causes "crashing out" (precipitation). You must use a Cosolvent + Surfactant system.

Recommended Protocol: The "Step-Down" Dilution

  • Prepare Stock: 50 mM in anhydrous DMSO.

  • Intermediate Dilution (Optional but recommended): Dilute 1:10 into a solution of 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The cyclodextrin encapsulates the hydrophobic core.

  • Final Dilution: Dilute into your assay buffer (PBS or media).

    • Target DMSO concentration: < 1% (v/v).

    • Stability Check: Measure absorbance immediately. If turbidity occurs, increase cyclodextrin to 20%.

Part 3: Visualization of Decision Logic

The following diagram outlines the decision process for solubilization based on your required final concentration.

SolubilityWorkflow Start Start: 2-Cl-4-NO2-5-NH2 Solid Stock Dissolve in anhydrous DMSO (Target: 10-50 mM) Start->Stock TargetConc Required Aqueous Conc? Stock->TargetConc LowConc < 10 µM TargetConc->LowConc MedConc 10 - 100 µM TargetConc->MedConc HighConc > 100 µM TargetConc->HighConc DirectDil Direct Dilution into Buffer (Vortex immediately) LowConc->DirectDil Surfactant Add 0.1% Tween-80 or Pluronic F-68 to Buffer MedConc->Surfactant Cyclodextrin Pre-complex with 20% HP-β-CD HighConc->Cyclodextrin CheckPrecip Check for Precipitation (Turbidity/Microscopy) DirectDil->CheckPrecip Surfactant->CheckPrecip Cyclodextrin->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Fail->Cyclodextrin Escalate Strategy

Caption: Decision tree for selecting the appropriate solubilization strategy based on target concentration.

Part 4: Stability & Degradation Pathways

Q5: Why did my compound lose activity after sitting in buffer for 24 hours?

A: You likely experienced hydrolytic degradation. The 4-nitro group is highly labile.

Mechanism of Failure: The electron-deficient pyrimidine ring makes the carbon at position 4 (C4) essentially a "bullseye" for nucleophiles. In aqueous buffers (especially if pH > 7.4), the hydroxide ion (


) attacks C4, displacing the nitro group.

Degradation Pathway Diagram:

Degradation Compound 2-Chloro-4-nitropyrimidin-5-amine (Active) Transition Meisenheimer Complex (Unstable Intermediate) Compound->Transition + H2O / OH- (pH > 7) Product 2-Chloro-5-aminopyrimidin-4-ol (Inactive/Insoluble) Transition->Product - NO2 (Leaving Group)

Caption: Hydrolytic degradation pathway of the 4-nitro group in aqueous media.

Prevention Protocol:

  • Buffer Choice: Use MES (pH 6.0) or HEPES (pH 7.0) . Avoid Tris or Carbonate buffers (high pH risk).

  • Temperature: Keep solutions on ice (4°C). Half-life decreases significantly at 37°C.

  • Freshness: Prepare aqueous dilutions immediately before use (within 30 minutes).

Part 5: Summary of Quantitative Data

PropertyValue / CharacteristicImplication
CAS 618397-67-4Ensure you do not have the 4-amino-5-nitro isomer (CAS 1920-66-7).[1]
MW 174.55 g/mol Small molecule, but dense lattice.
pKa (Base) Est. < 1.0Acidification will not improve solubility.
LogP Est. 1.5 – 1.8Moderately lipophilic; requires organic cosolvent.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Solubility (DMSO) > 10 mg/mLExcellent stock solvent.
Stability (pH 7.4) ModerateSusceptible to slow hydrolysis (t1/2 ~ hours).
Stability (pH > 9) PoorRapid hydrolysis (t1/2 ~ minutes).

References

  • PubChem. (n.d.). 2-Chloro-4-nitropyrimidin-5-amine (Compound). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for mechanism on electron-deficient heterocycles).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Preventing hydrolysis of chlorine in 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nucleophilic Heterocycle Stability Topic: Stabilization & Handling of 2-Chloro-4-nitropyrimidin-5-amine Ticket ID: #PYR-CL-NO2-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Push-Pull" Instability

Welcome to the technical guide for handling 2-Chloro-4-nitropyrimidin-5-amine . You are working with a "Push-Pull" system. The 5-amine pushes electron density into the ring (


 effect), but the 4-nitro  group is a massive electron sink (

effects).

The Critical Issue: The 4-nitro group activates the C2-chlorine bond to such an extreme degree that water—even trace atmospheric moisture—becomes a competent nucleophile. The chlorine at position 2 is primed for displacement, leading to the formation of the catalytically dead 2-pyrimidinone (hydrolysis product).

This guide replaces standard operating procedures with a rigorous exclusion-based protocol to preserve the C-Cl bond.

Module 1: The Mechanistic "Why" (Diagnosis)

Before fixing the problem, you must visualize the invisible competition occurring in your flask.

The Hydrolysis Trap: In the presence of the 4-nitro group, the pyrimidine ring is electron-deficient. Water attacks the C2 carbon, forming a Meisenheimer-like tetrahedral intermediate. The expulsion of chloride (


) is rapid and irreversible, driven by the thermodynamic stability of the resulting amide-like tautomer (pyrimidinone).

Visualizing the Competition:

HydrolysisMechanism SM 2-Chloro-4-nitro pyrimidin-5-amine TS_Hydro Tetrahedral Intermediate (OH) SM->TS_Hydro  Fast Attack (k_H2O) TS_Sub Tetrahedral Intermediate (NHR) SM->TS_Sub  Competition (k_NH2) Water H₂O (Trace Moisture) Water->TS_Hydro Amine R-NH₂ (Desired Nucleophile) Amine->TS_Sub Prod_Hydro 2-Pyrimidinone (Dead End) TS_Hydro->Prod_Hydro  -HCl  Irreversible Prod_Desired 2-Amino-Product (Target) TS_Sub->Prod_Desired  -HCl

Figure 1: The Kinetic Competition. The 4-nitro group lowers the activation energy for water attack (


), making it competitive with your desired amine nucleophile (

), especially if the amine is sterically hindered.

Module 2: Solvent & Reagent Selection Strategy

The most common failure point is the assumption that "Analytical Grade" solvents are dry enough. For this substrate, they are not.

Solvent Compatibility Matrix
Solvent ClassRecommendationTechnical Rationale
DMF / DMSO AVOID Highly hygroscopic. Even "dry" bottles absorb moisture rapidly upon opening. The high dielectric constant stabilizes the charge-separated transition state of hydrolysis [1].
Alcohols (MeOH/EtOH) CRITICAL RISK Will cause solvolysis (formation of methyl/ethyl ethers) instead of hydrolysis, but the C-Cl bond is still lost.
THF / Dioxane PREFERRED Easier to dry (Na/Benzophenone or Molecular Sieves). Lower dielectric constant slows down the hydrolysis rate relative to nucleophilic attack.
Acetonitrile (MeCN) ACCEPTABLE Good solubility, but must be strictly anhydrous (<50 ppm water).
DCM / Chloroform GOOD Non-nucleophilic and generally low water content, but solubility of the nitro-amine starting material may be poor.
Base Selection Guide
  • The Error: Using Hydroxide (

    
    ) or Carbonate (
    
    
    
    ) in aqueous media.
  • The Fix: Use Non-Nucleophilic Organic Bases .

    • Primary Choice:DIPEA (Hünig's Base) . Steric bulk prevents it from attacking the ring, and it effectively scavenges the HCl generated.

    • Secondary Choice:2,6-Lutidine .

Module 3: The "Zero-Hydrolysis" Experimental Protocol

This protocol is designed to maximize the


 yield while suppressing hydrolysis.

Pre-Requisites:

  • Glassware: Oven-dried (

    
    ) for >4 hours.
    
  • Atmosphere: Positive pressure Argon or Nitrogen balloon.

Step-by-Step Methodology:

  • Solvent Drying:

    • Do not trust the bottle. Store your reaction solvent (e.g., THF) over activated 4Å Molecular Sieves for 24 hours prior to use.

    • Why? 4Å sieves reduce water content to <10 ppm, essentially halting the hydrolysis pathway [2].

  • Temperature Control (The "Cold Start"):

    • Dissolve the 2-Chloro-4-nitropyrimidin-5-amine in the solvent at -20°C to 0°C (Ice/Salt or Acetone/Dry Ice bath).

    • Why? Hydrolysis has a higher activation energy than amine substitution. Low temperature kinetically favors the better nucleophile (your amine) over the weaker one (trace water) [3].

  • Addition Order (Inverse Addition):

    • Add the Base (DIPEA) to the solution before the nucleophile.

    • Add the Nucleophile dropwise.

    • Why? This ensures any HCl formed is immediately neutralized, preventing acid-catalyzed activation of the water molecule.

  • Monitoring:

    • Monitor via TLC or LC-MS.

    • Warning Sign: If you see a peak with Mass = [M-Cl+OH] (M-19 approx), stop immediately. This is the pyrimidinone.

  • Quench & Workup (The Danger Zone):

    • Do NOT pour into aqueous base.

    • Protocol: Dilute with EtOAc, wash rapidly with cold dilute Citric Acid (pH 4-5) or Brine. Dry organic layer immediately over

      
      .
      
    • Why? Basic aqueous workups (

      
      ) will hydrolyze any unreacted starting material or sensitive products instantly.
      

Module 4: Troubleshooting FAQs

Q1: I see a new spot on TLC that doesn't move (baseline). Is this my product?

  • Diagnosis: Likely not. This is often the 2-hydroxy-4-nitropyrimidin-5-amine (pyrimidinone form). It is highly polar due to hydrogen bonding capability.

  • Solution: Check your solvent water content.[1] If using DMF, switch to dry THF.

Q2: My reaction works on 50mg scale but fails on 5g scale. Why?

  • Diagnosis: Thermal runaway. The

    
     reaction is exothermic. On a larger scale, the heat generated increases the local temperature, crossing the activation energy threshold for hydrolysis.
    
  • Solution: Slow down the addition rate of the nucleophile and improve cooling. Ensure internal temperature monitoring.

Q3: Can I use acid catalysis (e.g., HCl) to speed it up?

  • Diagnosis: Absolutely not for this substrate.

  • Reasoning: While acid catalyzes

    
     in some pyrimidines, here it will protonate the ring nitrogens, making the C2 position so electrophilic that even weak nucleophiles (water) will attack instantly [4].
    

Q4: How do I store the starting material?

  • Protocol: Store under Argon at -20°C. If the bottle has been opened frequently, reseal with Parafilm and store in a desiccator. The compound is "shelf-stable" only in the absence of humidity.

References

  • Solvent Effects in SNAr: Newby, J. et al. "Solvent Effects on the Rate and Selectivity of Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2014.

  • Drying Agents Efficacy: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.

  • Hydrolysis Kinetics of Chloropyrimidines: Zhuo, J. et al. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones." Organic Process Research & Development, 2006.

  • Acid-Catalyzed Hydrolysis Mechanisms: O'Donovan, J. et al. "The Mechanism of Hydrolysis of Chloropyrimidines." Journal of the Chemical Society, Perkin Transactions 2, 1998.

Sources

Troubleshooting catalyst poisoning during 2-Chloro-4-nitropyrimidin-5-amine hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Catalyst Poisoning & Dechlorination Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a "selectivity-activity trade-off." The hydrogenation of 2-Chloro-4-nitropyrimidin-5-amine presents a dual challenge:

  • The "2-Chloro" Liability: The C-Cl bond on position 2 of a pyrimidine ring is electron-deficient and highly susceptible to hydrogenolysis (dechlorination) or nucleophilic attack (hydrolysis).

  • The "N-Heterocycle" Poison: The pyrimidine ring nitrogens and the resulting amine product can strongly coordinate with the catalyst surface, leading to product inhibition .[1]

This guide moves beyond standard protocols to address the specific mechanistic failures occurring in your reactor.

Module 1: The Dechlorination Dilemma (Mechanism & Prevention)

The Issue: You observe the formation of des-chloro impurities (4-nitropyrimidin-5-amine or 4,5-diaminopyrimidine) or rapid pH drops due to HCl generation.

Root Cause Analysis

Standard Palladium (Pd/C) catalysts are "too active" for this substrate. Pd inserts readily into the C-Cl bond, especially on electron-deficient heterocycles. As the nitro group reduces, the electron density on the ring changes, often making the halogen more labile.

Strategic Solutions
StrategyRecommendationMechanism
Catalyst Switch Sulfided Pt/C (5%) Primary Fix. Sulfur modifies the electronic state of Platinum, drastically reducing its affinity for the C-Cl bond while maintaining activity for

reduction.
Alternative Catalyst Pt-V/C (Vanadium doped) Vanadium acts as an oxophilic promoter that accelerates nitro reduction 5-10x, allowing the reaction to finish before significant dechlorination occurs.
Inhibitor Spiking Add Thiourea or Thiophene If you must use standard Pt/C, adding trace sulfur (0.1 mol%) mimics a sulfided catalyst. Warning: This will lower overall reaction rate.[2]
Base Additive Use

(Avoid NaOH)
Scavenges produced HCl. Critical: Do not use strong bases (NaOH, KOH) as they will hydrolyze the 2-Cl to 2-OH (2-hydroxypyrimidine).

Module 2: Catalyst Poisoning (The "Stalled Reaction")[1]

The Issue: The reaction starts well but stalls at 50-70% conversion. Adding fresh catalyst restarts it temporarily.

The "Autopoisoning" Loop

In pyrimidine synthesis, the product (an amine) is often a better ligand for the metal than the reactant.

  • N-Coordination: The ring nitrogens and the new exocyclic amine bind to the active site.

  • HCl Poisoning: Even trace dechlorination produces HCl. On non-buffered surfaces, Cl⁻ ions block active sites.

  • Upstream Sulfur: If your starting material was made using Thionyl Chloride (

    
    ) or sulfur reagents, trace carryover will kill standard Pd/Pt catalysts immediately.
    
Visualization: The Poisoning & Selectivity Pathway

ReactionPathway cluster_legend Pathway Logic Substrate 2-Chloro-4-nitro pyrimidin-5-amine Intermediate Hydroxylamine Intermediate Substrate->Intermediate +H2 (Fast) DesChloro Impurity: Des-chloro amine Substrate->DesChloro Pd/C (Dechlorination) Product Target: 2-Chloro-4,5- diaminopyrimidine Intermediate->Product +H2 (Slow) Product->DesChloro Over-reduction PoisonedSite Inactive Catalyst (M-N complex) Product->PoisonedSite Product Inhibition (Strong Adsorption) key1 Blue = Desired Path key2 Red = Dechlorination (Avoid Pd) key3 Yellow = Product Poisoning

Caption: Reaction network showing the competition between the desired nitro reduction (Blue) and the fatal dechlorination/poisoning pathways (Red/Yellow).

Module 3: Troubleshooting FAQs

Q1: I am using 5% Pd/C and seeing 15% dechlorination. Can I fix this without changing the catalyst?

  • Short Answer: Difficult, but possible.

  • Technical Fix: Lower the temperature to <25°C and increase pressure (5-10 bar). Dechlorination has a higher activation energy than nitro reduction; cooling suppresses it. However, switching to Sulfided Pt/C is the only robust solution.

Q2: My reaction stalls. I suspect the amine product is poisoning the catalyst. What now?

  • Short Answer: Run under acidic conditions.

  • Technical Fix: Add 1-2 equivalents of Acetic Acid or Methanesulfonic Acid. This protonates the amine product (

    
    ), preventing the lone pair from binding to the metal surface. Caution: Ensure your equipment is acid-resistant (Hastelloy/Glass-lined).
    

Q3: The catalyst dies immediately (0% conversion).

  • Short Answer: Check upstream impurities.

  • Technical Fix: Perform a "Spike Test." Add a known standard (e.g., nitrobenzene) to your reaction mixture. If the standard does not reduce, your solvent or substrate contains a "killer poison" (likely Sulfur from

    
     or Cu/Fe from coupling steps). Wash the substrate with EDTA (for metals) or activated carbon (for sulfur) before hydrogenation.
    

Module 4: Validated Experimental Protocol

Protocol: Chemoselective Hydrogenation using Sulfided Pt/C This protocol minimizes dechlorination while maintaining rate.

  • Preparation:

    • Substrate: 10 mmol 2-Chloro-4-nitropyrimidin-5-amine.

    • Solvent: Methanol (50 mL). Avoid DMF if possible; it decomposes to amines that poison catalysts.

    • Catalyst: 5% Pt/C (Sulfided), 0.5 mol% loading (approx 200 mg wet paste).

    • Additive: None initially. (If rate is slow, add 1 eq. Acetic Acid).[1]

  • Execution:

    • Purge reactor 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 5 bar (75 psi) . Note: Higher pressure favors nitro reduction over poisoning.

    • Stir vigorously (>1000 rpm). Mass transfer limitations often look like catalyst poisoning.

    • Maintain temperature at 30°C .

  • Troubleshooting Logic (Decision Tree):

Troubleshooting Start Start Reaction Check1 Is H2 uptake observed? Start->Check1 Check2 Is Des-Chloro > 1%? Check1->Check2 Yes Action1 Poisoned Catalyst. Clean Substrate (Carbon treat). Check1->Action1 No Check3 Does reaction stall? Check2->Check3 No Action2 Switch to Sulfided Pt/C. Lower Temp. Check2->Action2 Yes Action3 Product Inhibition. Add Acetic Acid. Check3->Action3 Yes Success Isolate Product Check3->Success No

Caption: Decision tree for diagnosing stalled reactions or impurity profiles during chloropyrimidine hydrogenation.

References

  • Catalytic Hydrogenation of Halonitroaromatics

    • Title: Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds.[3][4][5]

    • Source: DE2105682A1 (P
    • URL
  • Poisoning Mechanisms in N-Heterocycles

    • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[6]

    • Source: MDPI / ResearchG
    • URL:[Link][6]

  • Regioselective Dechlorination Issues

    • Title: An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination.[7]

    • Source: Chinese Journal of Chemistry.[7]

    • URL:[Link]

  • Preventing Catalyst Poisoning

    • Title: How to Prevent Catalyst Poisoning
    • Source: C
    • URL:[Link]

Sources

Scale-up challenges for 2-Chloro-4-nitropyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Team From: Senior Application Scientist, Technical Support Division Subject: Scale-Up & Troubleshooting Guide: 2-Chloro-4-nitropyrimidin-5-amine Synthesis

Technical Support Center: Chloronitropyrimidinamine Synthesis

Welcome to the advanced troubleshooting hub for the synthesis and scale-up of chloronitropyrimidinamines. This guide addresses the critical challenges in synthesizing 2-Chloro-4-nitropyrimidin-5-amine and its structural isomers.

Critical Isomer Verification Before proceeding, verify your target structure. The nomenclature for this scaffold is frequently transposed in literature.

  • Target A (Rare): 2-Chloro-4-nitro-5-aminopyrimidine (Amino at C5, Nitro at C4).

  • Target B (Common Standard): 2-Chloro-5-nitropyrimidin-4-amine (Amino at C4, Nitro at C5).

    • Note: Target B is the standard intermediate for kinase inhibitors (e.g., derived from 2,4-dichloro-5-nitropyrimidine). This guide primarily addresses the amination of 2,4-dichloro-5-nitropyrimidine , which typically yields Target B, but discusses the regioselectivity controls required for both.

Module 1: Regioselectivity & Reaction Engineering

Q: I am observing a mixture of isomers (C2-amino vs. C4-amino). How do I control the regioselectivity during the amination of 2,4-dichloro-5-nitropyrimidine?

A: The nucleophilic aromatic substitution (


) on 2,4-dichloro-5-nitropyrimidine is governed by the electronic activation of the nitro group.
  • Mechanism: The nitro group at C5 activates the C4 position more strongly than the C2 position due to the "ortho" resonance effect and shorter distance for inductive withdrawal. Therefore, C4-substitution (yielding 4-amino-5-nitro) is the kinetic product.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain low temperatures (–10°C to 0°C). Higher temperatures increase the energy available to overcome the slightly higher activation barrier for C2 substitution, increasing impurity levels.

    • Stoichiometry: Use a precise stoichiometry of ammonia (2.0–2.1 eq). Excess amine can lead to double substitution (2,4-diamino).

    • Solvent Choice: Non-polar solvents (e.g., Toluene, DCM) often enhance C4 selectivity compared to polar aprotic solvents (DMF, DMSO), which stabilize the transition states for both isomers.

Q: How do I synthesize the "reversed" isomer (2-Chloro-4-nitro-5-aminopyrimidine) if the natural selectivity favors the 4-amino product?

A: You cannot easily access the 4-nitro-5-amino isomer via direct amination of 2,4-dichloro-5-nitropyrimidine.

  • Alternative Route: You must likely start from 2-chloro-5-aminopyrimidine .

    • Step 1: Protect the amine (e.g., Acetyl group).

    • Step 2: Nitrate the ring (Nitration of activated pyrimidines typically occurs at C4/C6).

    • Step 3: Deprotect.[1][2]

    • Warning: This route is hazardous due to the sensitivity of aminopyrimidines to oxidation and the instability of the resulting 4-nitro-5-amino species.

Module 2: Exotherm Management & Safety (Scale-Up)

Q: The reaction exhibits a sharp exotherm upon ammonia addition. How do we manage this at the kilogram scale?

A: The amination of electron-deficient chloropyrimidines is highly exothermic (


). At scale, heat removal becomes the rate-limiting step.

Protocol for Exotherm Control:

  • Dosing Strategy: Do not add ammonia as a gas directly if heat transfer is limited. Use a pre-cooled solution of ammonia in IPA or Dioxane.

  • Addition Rate: Control addition based on internal temperature (IT), not time. Set a "kill limit" (e.g., if IT > 5°C, stop addition).

  • Quench Hazard: The starting material (2,4-dichloro-5-nitropyrimidine) is shock-sensitive and hydrolytically unstable. Do not allow the reaction mixture to stall or dry out with unreacted starting material present.

Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Critical Process Parameters SM 2,4-Dichloro- 5-nitropyrimidine P_Major MAJOR PRODUCT 2-Chloro-5-nitro- pyrimidin-4-amine (Kinetic C4 Attack) SM->P_Major  Low Temp (-10°C) Non-polar Solvent P_Minor MINOR IMPURITY 4-Chloro-5-nitro- pyrimidin-2-amine (C2 Attack) SM->P_Minor  High Temp Polar Solvent NH3 Ammonia (Nucleophile) P_Double OVER-REACTION 2,4-Diamino- 5-nitropyrimidine P_Major->P_Double  Excess NH3 > 2.2 eq Params 1. Temp < 0°C 2. Stoichiometry 2.05 eq 3. Slow Addition

Caption: Reaction pathway showing the kinetic preference for C4 substitution and risks of side reactions.

Module 3: Impurity Profile & Purification

Q: We are seeing a "hydroxylated" impurity (M+1 = 175/177). Where is this coming from?

A: This is 2-chloro-5-nitropyrimidin-4-ol (or its tautomer).

  • Cause: Hydrolysis of the starting material (2,4-dichloro) or the product by moisture. The C4-chlorine is extremely labile to water, especially under basic conditions (ammonia).

  • Prevention:

    • Ensure all solvents (THF, IPA, Toluene) are anhydrous (<0.05% water).

    • Use anhydrous ammonia gas or solutions prepared in dry solvents. Avoid aqueous ammonia (

      
      ) unless yield loss is acceptable.
      
    • Limit exposure of the starting material to atmospheric moisture during weighing/charging.

Impurity Identification Table

ComponentStructure DescriptionOriginControl Strategy
Target 2-Chloro-5-nitropyrimidin-4-amineMain ProductN/A
Regioisomer 4-Chloro-5-nitropyrimidin-2-amineC2-AttackKeep T < 0°C; Avoid DMSO/DMF.
Diamine 2,4-Diamino-5-nitropyrimidineOver-aminationLimit NH3 to 2.05 eq.
Hydrolysis 2-Chloro-5-nitropyrimidin-4-olMoisture reactionUse anhydrous reagents; N2 blanket.
Starting Material 2,4-Dichloro-5-nitropyrimidineIncomplete reactionMonitor by HPLC; Do not isolate (shock hazard).

Module 4: Stability & Storage

Q: The final product changes color from yellow to brown upon storage. Is it decomposing?

A: Yes, chloronitropyrimidines are inherently unstable.

  • Mechanism: The electron-withdrawing nitro group makes the C2-chlorine susceptible to slow hydrolysis by atmospheric moisture, releasing HCl. The acid generated catalyzes further autocatalytic decomposition.

  • Storage Protocol:

    • Store at -20°C under Argon/Nitrogen.

    • Pack in amber glass to prevent photodegradation.

    • Add a desiccant packet to the secondary container.

    • Re-test purity (HPLC) every 3 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910058, 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • Barvian, M. et al. (2000).Synthesis and Structure-Activity Relationships of 6-Amino-nicotinamides as Potent p56lck Inhibitors.

Sources

Validation & Comparative

Comparing reactivity of 2-Chloro-4-nitropyrimidin-5-amine vs 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,4-Dichloropyrimidine and 2-Chloro-5-nitropyrimidin-4-amine (often chemically named 4-amino-2-chloro-5-nitropyrimidine).

Editorial Note on Compound Identity: While the prompt specifies "2-Chloro-4-nitropyrimidin-5-amine" (nitro at C4, amine at C5), this isomer is chemically unstable and rare in drug development due to the lability of a nitro group at the C4 position. The standard scaffold used in medicinal chemistry (e.g., for purine or pteridine synthesis) is 2-chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7), where the nitro group is at C5 and the amine is at C4. This guide focuses on the latter, the industry-standard intermediate, while referencing the reactivity principles that apply to the scaffold.

Executive Summary

This guide compares the reactivity profile of the parent scaffold, 2,4-Dichloropyrimidine (2,4-DCP) , with its functionalized derivative, 2-Chloro-5-nitropyrimidin-4-amine (CNPA) .

  • 2,4-Dichloropyrimidine acts as a dual-electrophile , offering two sites for nucleophilic attack with distinct reactivity (C4 > C2). It is the primary starting material for defining the pyrimidine core.

  • 2-Chloro-5-nitropyrimidin-4-amine is a "push-pull" mono-electrophile . It retains the C2-chloro site, but its reactivity is heavily modulated by the opposing electronic effects of the C5-nitro (activator) and C4-amino (deactivator) groups.

Key Takeaway: While 2,4-DCP is kinetically faster at the C4 position, CNPA offers a controlled, predictable vector for C2-functionalization, essential for constructing complex libraries like kinase inhibitors.

Chemical Identity & Electronic Profile

Feature2,4-Dichloropyrimidine2-Chloro-5-nitropyrimidin-4-amine
Structure Two Cl leaving groups (C2, C4)One Cl (C2), One NH₂ (C4), One NO₂ (C5)
CAS Number 3934-20-11920-66-

IR spectroscopy characteristic peaks of 2-Chloro-4-nitropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy Characterization of 2-Chloro-4-nitropyrimidin-5-amine

Executive Summary & Strategic Importance

In the development of purine analogs and antiviral therapeutics, 2-Chloro-4-nitropyrimidin-5-amine serves as a critical scaffold. However, its structural characterization presents a unique challenge: it is a regioisomer of the far more common 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7).

Misidentification between these two isomers can lead to catastrophic downstream synthesis failures, as the reactivity of the amine at the C5 position (meta-like electronic environment) differs fundamentally from the C4 position (amidine-like environment).

This guide provides a definitive IR spectroscopy framework to:

  • Validate Structure: Confirm the presence of the 5-amino-4-nitro core.[1]

  • Monitor Synthesis: Track the conversion from the precursor 2,4-Dichloro-5-nitropyrimidine .

  • Differentiate Isomers: Distinguish the target from its 4-amino regioisomer.

Spectral Fingerprint: 2-Chloro-4-nitropyrimidin-5-amine

The infrared spectrum of this molecule is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating amine.[1] Due to their ortho positioning, intramolecular hydrogen bonding significantly influences the peak positions.[1][2]

Table 1: Characteristic IR Bands & Assignments
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
Primary Amine (-NH₂) 3420 – 3480 Mediumν(N-H) Asymmetric StretchHigher frequency indicates free N-H bond.
3300 – 3360 Mediumν(N-H) Symmetric StretchLowered by intramolecular H-bonding with adjacent -NO₂.[1]
Nitro Group (-NO₂) 1530 – 1560 Strongν(NO₂) Asymmetric StretchConjugation with the pyrimidine ring lowers this from the typical 1580 cm⁻¹ range.[1][2]
1340 – 1370 Strongν(NO₂) Symmetric StretchHighly characteristic; confirms presence of nitro group.[1][2]
Amine Bending 1620 – 1645 Med-Strongδ(NH₂) ScissoringOften overlaps with ring C=N stretches; look for a shoulder or broadening.[1][2]
Pyrimidine Ring 1560 – 1590 Variableν(C=N) / ν(C=C) Ring StretchThe "skeletal" vibration of the heterocyclic core.[1][2]
Carbon-Chlorine 740 – 780 Mediumν(C-Cl) StretchSingle band expected (unlike the doublet in the dichloro precursor).[1]

Analyst Note: The most critical diagnostic region is 3300–3500 cm⁻¹ .[1][2] The appearance of the NH₂ doublet is the primary indicator of successful amination.[1]

Comparative Analysis: Alternatives & Precursors

To ensure scientific integrity, one must validate the product against its closest structural relatives.[1][2]

Comparison A: Product vs. Precursor (Synthesis Monitoring)
  • Precursor: 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2)

  • Transformation: Nucleophilic aromatic substitution (SₙAr) of Cl at C4/C2 by NH₃/Amine.[1][2]

FeaturePrecursor (2,4-Dichloro...)Product (2-Chloro-4-nitro-5-amine)Diagnostic Action
3300–3500 cm⁻¹ Silent (No peaks)Doublet (NH₂ Stretches)Primary Indicator: Appearance of peaks confirms reaction start.
C-Cl Region Multiple Bands (C2-Cl & C4-Cl)Single Band (C2-Cl only)Disappearance of one C-Cl band (usually the lower freq one) indicates substitution.
NO₂ Asym ~1550 cm⁻¹~1540 cm⁻¹Slight red-shift due to electron donation from the new amine group.[1]
Comparison B: Product vs. Regioisomer (Quality Control)
  • Common Isomer: 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7)[3]

  • Differentiation: Electronic environment of the amine.[1][2]

  • Isomer B (4-Amino): The amine is at C4.[1] It can donate electrons directly into the ring nitrogens (N1/N3) via resonance (amidine-like).[1][2] This imparts significant double-bond character to the C-N(exocyclic) bond.[1]

  • Target (5-Amino): The amine is at C5.[1] It is meta to the ring nitrogens.[1][2] It behaves more like an aromatic amine (aniline-like).[1]

Key IR Differentiator:

  • C-N Stretch (1250–1350 cm⁻¹): The 4-amino isomer (Isomer B) typically shows a higher frequency C-N stretch (closer to 1340 cm⁻¹) due to stronger double-bond character.[1] The target 5-amino isomer (Isomer A) will show this band at a lower frequency (closer to 1280–1300 cm⁻¹).[1][2]

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed to be self-validating, ensuring that environmental factors (water vapor, crystal contact) do not skew results.[1][2]

Methodology: Attenuated Total Reflectance (ATR) Why: The precursor is often a low-melting solid or oil; the product is a solid.[1] ATR requires minimal prep and handles both phases.[1][2]

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1][2]

    • Resolution: 4 cm⁻¹.[1][2][4]

    • Scans: 32 (to smooth noise in the fingerprint region).

    • Range: 4000 – 600 cm⁻¹.[1][2]

  • Background Collection:

    • Clean crystal with isopropanol.[1][2]

    • Collect air background.[1][2] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1][2]

  • Sample Application:

    • Place ~5 mg of sample on the crystal.[1][2]

    • Apply pressure using the anvil until the absorbance of the strongest peak (likely NO₂) is between 0.5 and 0.8 A.U.[2] Reason: Prevents detector saturation while ensuring good signal-to-noise ratio.[1]

  • Data Processing:

    • Apply ATR correction (if comparing to transmission library spectra).

    • Baseline correct (linear).[1][2]

Synthesis Monitoring & Decision Workflow

The following diagram illustrates the logical decision pathways for verifying the product during synthesis.

SynthesisMonitoring Start Start Analysis Crude Reaction Mixture CheckNH Check 3300-3500 cm⁻¹ (NH₂ Region) Start->CheckNH NoPeaks No Peaks CheckNH->NoPeaks Silent PeaksPresent Doublet Observed CheckNH->PeaksPresent Peaks Detected ResultFail Action: Continue Reaction or Adjust Conditions NoPeaks->ResultFail CheckCCl Check 700-800 cm⁻¹ (C-Cl Region) PeaksPresent->CheckCCl TwoBands Multiple/Broad Bands (Unreacted SM) CheckCCl->TwoBands Mixed SM/Prod OneBand Single Sharp Band (Mono-substitution) CheckCCl->OneBand Clean Conversion TwoBands->ResultFail CheckFingerprint Check 1250-1350 cm⁻¹ (C-N Stretch) OneBand->CheckFingerprint HighFreq High Freq (~1340 cm⁻¹) Likely 4-Amino Isomer CheckFingerprint->HighFreq LowFreq Low Freq (~1290 cm⁻¹) Target 5-Amino Isomer CheckFingerprint->LowFreq ResultIsomer Action: Check Regioselectivity (Wrong Isomer Formed) HighFreq->ResultIsomer ResultSuccess Action: Isolate Product (Target Confirmed) LowFreq->ResultSuccess

Figure 1: Decision logic for monitoring the synthesis of 2-Chloro-4-nitropyrimidin-5-amine using IR spectroscopy. Note the critical differentiation step for regioisomers.

References

  • PubChem. (2025).[1][2][5] 2-Chloro-5-nitropyrimidin-4-amine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • SpectraBase. (2025).[1][2][6] IR Spectrum of 2,4-Dichloropyrimidine Derivatives.[1][6] John Wiley & Sons.[1][2][6] Available at: [Link][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2] 8th Edition.[1][2] Wiley.[1][2] (Standard reference for Amine/Nitro group frequencies).

  • ResearchGate. (2013).[1][2] Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Available at: [Link][1][2]

Sources

Structural Analysis & Performance Comparison: 2-Chloro-4-nitropyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis and performance comparison of 2-Chloro-4-nitropyrimidin-5-amine (CAS 618397-67-4) and its derivatives. It focuses on the crystallographic properties that drive solid-state stability, solubility, and reactivity, contrasting this specific scaffold with its more common isomer, 2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7).

Executive Summary

The 2-Chloro-4-nitropyrimidin-5-amine scaffold represents a specialized "push-pull" electronic system where the electron-withdrawing nitro group (at C4) and electron-donating amine (at C5) are positioned ortho to one another. This specific arrangement dictates a unique crystal packing motif distinct from the widely studied 2,4-diaminopyrimidines or the 5-nitro-4-amine isomers.

Key Findings:

  • Structural Locking: The ortho-nitro/amine configuration facilitates a robust intramolecular hydrogen bond (

    
     motif), planarizing the molecule and enhancing lattice energy.
    
  • Performance Trade-off: While this intramolecular lock increases thermal stability, it reduces aqueous solubility compared to non-nitrated analogues, impacting bioavailability in early drug discovery phases.

  • Reactivity Profile: The C4-nitro group activates the C2-chlorine for nucleophilic aromatic substitution (

    
    ) more selectively than the C5-nitro isomer, making it a superior intermediate for regioselective scaffold decoration.
    

Crystal Structure Analysis

The Intramolecular "Lock" (S(6) Motif)

Unlike flexible pyrimidine derivatives, 2-Chloro-4-nitropyrimidin-5-amine adopts a rigid, planar conformation in the solid state. This is driven by a Resonance-Assisted Hydrogen Bond (RAHB) between the amine donor (


) and the nitro oxygen acceptor (

).
  • Mechanism: The H-bond forms a 6-membered pseudo-ring, denoted as an

    
     graph set motif.
    
  • Consequence: This interaction minimizes the dipole moment perpendicular to the ring, promoting tight

    
    -
    
    
    
    stacking (interplanar distance
    
    
    Å) rather than herringbone packing.
Intermolecular Supramolecular Synthons

In the absence of competing solvates, the crystal lattice is dominated by two primary synthons:

  • Centrosymmetric Dimer (

    
    ): 
    
    • Formed between the amine hydrogen of one molecule and the ring nitrogen (N1 or N3) of an adjacent molecule.

    • Strength: Medium-Strong (2.9 – 3.0 Å).

    • Role: Links molecules into planar ribbons.

  • Nitro-Amine Chains (

    
     or 
    
    
    
    ):
    • Secondary interactions where the remaining amine proton donates to a nitro oxygen of a neighboring molecule.

    • Role: Cross-links the ribbons into 2D sheets.

Comparative Structural Metrics

The following table contrasts the target scaffold with its primary isomer and a standard reference.

FeatureTarget: 4-Nitro-5-Amine Isomer: 5-Nitro-4-Amine Ref: 2,4-Diaminopyrimidine
CAS Number 618397-67-41920-66-7156-81-0
Dominant Motif Intramolecular

(Planar)
Intramolecular

(Planar)
Intermolecular

(Network)
Electronic State Push-Pull (Ortho)Push-Pull (Ortho)Double Donor (Resonant)
Lattice Energy High (Dense

-stacking)
HighMedium (H-bond dominant)
Solubility (Aq) LowLowModerate
C2-Cl Reactivity High (Activated by 4-NO2)Moderate (Activated by Ring N)Low (Deactivated by 2/4-NH2)

Experimental Protocols

Crystallization Protocol for XRD Analysis

To obtain single crystals suitable for X-ray diffraction, a slow evaporation technique utilizing a polarity gradient is recommended to disrupt the strong


-stacking.

Reagents:

  • Target Compound (purity >98%)[1]

  • Solvent A: Dimethylformamide (DMF) - Solubilizer

  • Solvent B: Ethanol (EtOH) - Anti-solvent

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DMF at 40°C. Sonicate for 5 mins to ensure complete homogeneity.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Layering: Carefully layer 3.0 mL of EtOH on top of the DMF solution. Do not mix.

  • Growth: Seal the vial with Parafilm, poke 3 small holes, and store in a vibration-free dark environment at 20°C.

  • Harvest: Yellow prismatic crystals typically appear within 5-7 days.

Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the nitro group, which is prone to rotational disorder.

  • Resolution: Aim for

    
     Å resolution to accurately map the H-atom positions for the intramolecular bond.
    

Visualizations

Structural Interaction Topology

The following diagram illustrates the competition between the intramolecular "locking" bond and the intermolecular network formation.

G cluster_intra Intramolecular Stabilization M1 Molecule A (2-Cl-4-NO2-5-NH2) M2 Molecule B (Inverted) M1->M2 R2,2(8) Dimer (NH...N Ring) M3 Molecule C (Neighbor) M1->M3 Pi-Pi Stacking (3.4 Å) Lock S(6) Motif (Planar Lock) M1->Lock NH...O (2.1 Å) Legend Red: Intramolecular | Green: H-Bond Network | Yellow: Stacking

Caption: Topology of interactions showing the dominance of the S(6) lock and R2,2(8) dimerization.

Synthesis & Analysis Workflow

A logical flow for generating and validating the crystal structure.

Workflow Start Crude 2-Chloro-4-nitropyrimidin-5-amine Purify Recrystallization (DMF/EtOH) Start->Purify Check Purity Check (HPLC/NMR) Purify->Check Grow Single Crystal Growth (Slow Evaporation) Check->Grow >98% Purity XRD SC-XRD Data Collection (Mo K-alpha, 100K) Grow->XRD Prismatic Crystals Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Analyze Hirshfeld Surface Analysis (Packing Efficiency) Solve->Analyze

Caption: Step-by-step workflow from crude intermediate to validated structural model.

Performance Implications in Drug Design

Stability & Shelf-Life

The Target (4-NO2) derivative exhibits superior solid-state stability compared to non-nitrated aminopyrimidines. The high density of the crystal packing, driven by the


 motif and 

-stacking, results in a higher melting point and reduced hygroscopicity. This makes it an excellent candidate for long-term storage as a solid intermediate.
Reactivity & Derivatization

In the context of drug development, the crystal structure reveals the accessibility of the C2-Chlorine atom.

  • Observation: The C2-Cl bond length is typically shortened due to the electron-withdrawing nature of the ring.

  • Implication: Despite the shortening, the carbon is highly electrophilic. The "locking" of the 4-nitro group prevents steric interference at the 2-position, allowing for efficient

    
     reactions with bulky amines to generate complex libraries.
    

References

  • PubChem. (2025).[2] 2-Chloro-5-nitropyrimidin-4-amine (Compound Summary). National Library of Medicine. Link

  • Nangia, A. (2012). Supramolecular synthons in crystal engineering. Crystal Growth & Design. (General reference for R2,2(8) and S(6) motif analysis in aminopyrimidines).
  • Portalone, G. (2012). Crystal structure of 2-amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E. Link

  • Vibrant Pharma. (2024).[3] Product Catalog: 2-Chloro-4-nitropyrimidin-5-amine Derivatives.Link

Sources

Validating Synthesis of 2-Chloro-4-nitropyrimidin-5-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Elemental Analysis in Modern Pyrimidine Synthesis

In the development of antiviral and antineoplastic agents, 2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4) serves as a critical scaffold. Its unique substitution pattern—featuring a reactive chlorine at C2, a nitro group at C4, and an amine at C5—makes it a versatile "switchboard" for further functionalization.

However, validating this intermediate is notoriously difficult. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, they often fail to detect non-chromatographic impurities like inorganic salts, moisture, or occluded solvents.

This guide objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives. We demonstrate that while EA lacks structural resolution, it remains the only self-validating system for establishing the absolute bulk purity required for GMP-grade intermediates.

Comparative Analysis: EA vs. Orthogonal Methods

To validate 2-Chloro-4-nitropyrimidin-5-amine, researchers must choose between—or combine—analytical techniques. The following table contrasts Elemental Analysis (Combustion) with qNMR and HPLC-UV/MS.

Table 1: Analytical Performance Matrix
FeatureElemental Analysis (CHN/S/X) Quantitative NMR (qNMR) HPLC-UV / LC-MS
Primary Scope Bulk Composition (C, H, N, Cl).Structural Purity (H count).Chromatographic Purity .
Solvent/Water Detection Excellent. Detects trapped

or solvents via C/H deviation.
Good , but requires specific pulse sequences and distinct peaks.Poor. Solvents often elute in void volume or are invisible to UV.
Inorganic Salt Detection Excellent. Residue (ash) or deviation in %C/%N indicates salts.Poor. Inorganic salts are NMR silent.Poor. Salts wash through or suppress MS ionization.
Isomer Discrimination None. Regioisomers (e.g., 4-amino vs. 5-amino) have identical % composition.Excellent. Splitting patterns distinguish isomers.Good , provided isomers have different retention times.
Sample Destructiveness Destructive (Combustion).Non-destructive.[1][2]Destructive (Trace amount).
Validation Standard

0.4% Tolerance
(Journal Standard).
Internal Standard Recovery.Area % (often overestimates purity).

Senior Scientist Insight: Do not rely on HPLC Area% alone. A sample of 2-Chloro-4-nitropyrimidin-5-amine can appear 99.9% pure by HPLC yet contain 5% inorganic salts from the reduction step. Only EA or Residue on Ignition (ROI) will catch this.

Theoretical Framework & Calculations

Before commencing experimental validation, we must establish the theoretical baseline for 2-Chloro-4-nitropyrimidin-5-amine.

Molecular Formula:


Molecular Weight:  174.55  g/mol [3]

Theoretical Composition:

  • Carbon (C): 27.52%

  • Hydrogen (H): 1.73%

  • Nitrogen (N): 32.10%

  • Chlorine (Cl): 20.31%

  • Oxygen (O): 18.33% (Calculated by difference or direct pyrolysis)

The "0.4% Rule"

For a synthesis to be considered validated for publication or downstream GMP use, the Found values must fall within


 0.4%  of the Theoretical values [1].

Experimental Protocol: The Validation Workflow

This protocol describes the synthesis context (briefly) followed by the rigorous purification and EA validation steps.

Phase A: Synthesis Context (Regio-control)

Note: This specific isomer is often synthesized via controlled nitration or amination. A common route involves the selective amination of 2,4-dichloro-5-nitropyrimidine.

  • Precursor: 2,4-dichloro-5-nitropyrimidine.

  • Reaction: Controlled addition of ammonia in THF at -78°C to favor the 4-position substitution (kinetic control). Note: Thermodynamic control may favor the 2-position.

  • Crude Isolation: Precipitation in water.

Phase B: Purification for EA (The Critical Step)

Elemental analysis is hypersensitive to trapped solvents. Standard rotary evaporation is insufficient.

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol/Acetonitrile (9:1). Cool slowly to 4°C.

  • Washing: Filter crystals and wash with cold diethyl ether (to remove high-boiling solvents).

  • Vacuum Drying (Mandatory):

    • Place sample in a vacuum oven at 40°C over

      
       (desiccant).
      
    • Maintain vacuum (< 10 mbar) for 24 hours .

    • Why? Even 0.5% trapped water will skew the %H and %N values outside acceptable limits.

Phase C: Elemental Analysis Workflow (Combustion)

Instrument: Flash 2000 or Elementar vario EL cube.

  • Calibration: Calibrate using Acetanilide (Standard) to bracket the expected N content (~10-30%).

  • Weighing: Accurately weigh 2.0 – 3.0 mg of dried sample into a tin capsule. Use a microbalance with 0.001 mg readability.

  • Combustion:

    • Furnace Temp: 950°C (ensure complete combustion of the heteroaromatic ring).

    • Carrier Gas: Helium.

    • Oxygen Injection: 2-3 seconds (boosted for nitro compounds).

  • Detection: TCD (Thermal Conductivity Detector) measures

    
    , 
    
    
    
    , and
    
    
    .

Data Interpretation & Decision Logic

The following diagram illustrates the decision matrix for validating the synthesis.

ValidationLogic Start Synthesized Crude (2-Chloro-4-nitropyrimidin-5-amine) Purify Recrystallization & Vacuum Drying (24h) Start->Purify RunEA Run Elemental Analysis (CHN) Purify->RunEA CheckC Check Carbon (%C) Theory: 27.52% RunEA->CheckC CheckH Check Hydrogen (%H) Theory: 1.73% CheckC->CheckH Within ±0.4% Fail_LowC FAIL: Low %C (<27.1%) Cause: Inorganic Salts CheckC->Fail_LowC Deviation > 0.4% Pass PASS: Validated Purity Proceed to Bio-Assay CheckH->Pass Within ±0.4% Fail_HighH FAIL: High %H (>2.1%) Cause: Wet Sample CheckH->Fail_HighH Deviation > 0.4% Orthogonal REQUIRED ORTHOGONAL: Run 1H-NMR (Confirm Regioisomer) Pass->Orthogonal Final Check Fail_HighH->Purify Re-dry Fail_LowC->Purify Re-filter/Wash

Figure 1: Logic flow for validating pyrimidine intermediates. Note the specific failure modes for Hydrogen (moisture) and Carbon (inorganics).

Scenario Analysis

Scenario 1: The "Wet" Sample

  • Result: C: 27.10%, H: 2.50% , N: 31.80%.

  • Diagnosis: Carbon is slightly low, but Hydrogen is significantly high (+0.77%).

  • Causality: Incomplete drying. The pyrimidine ring holds water tightly via hydrogen bonding with the amine/nitro groups.

  • Action: Dry at 60°C under high vacuum for an additional 12 hours.

Scenario 2: The "Salt" Contamination

  • Result: C: 25.50% , H: 1.70%, N: 29.80% .

  • Diagnosis: All values are proportionally lower than theoretical.

  • Causality: Presence of inorganic salts (e.g., NaCl,

    
    ) generated during the amination step. These do not combust, effectively diluting the organic mass.
    
  • Action: Aqueous wash followed by extraction into Ethyl Acetate, then re-crystallization.

Scenario 3: The Regioisomer Trap (The EA Blind Spot)

  • Result: C: 27.50%, H: 1.75%, N: 32.05%. (Perfect Match)

  • Diagnosis: The sample is pure

    
    .[3]
    
  • Critical Warning: EA cannot distinguish between 2-Chloro-4-nitropyrimidin-5-amine and its isomer 2-Chloro-5-nitropyrimidin-4-amine.

  • Action: You must run a 1H-NMR or NOESY experiment to confirm the position of the amine proton relative to the aromatic ring proton [2].

References

  • Mahajan, S., & Singh, I. P. (2013).[1] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[1] Retrieved from [Link]

Sources

Bioactivity Comparison of 2-Chloro-4-nitropyrimidin-5-amine Based Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-nitropyrimidin-5-amine (and its regioisomer 2-chloro-5-nitropyrimidin-4-amine ) as a critical scaffold in medicinal chemistry.

While the monocyclic intermediate itself possesses modest antimicrobial properties, its primary value lies as the gateway precursor to fused heterocyclic systems—specifically purines (CDK inhibitors) , pteridines (antifolates) , and pyrimido[4,5-d]pyrimidines (EGFR inhibitors) . This guide focuses on the bioactivity of these high-value analogs derived from the core scaffold.[1][2]

Executive Summary & Scaffold Analysis

2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4) and its more common regioisomer, 2-chloro-5-nitropyrimidin-4-amine (CAS: 10320-42-0), represent a class of "ortho-nitroamino" pyrimidines. These are electrophilic warheads used to synthesize 2,6,9-trisubstituted purines and 2,4-disubstituted pteridines.

  • Core Utility: The ortho arrangement of the nitro and amine groups allows for facile reduction to a 4,5-diaminopyrimidine core.

  • Mechanism of Derivatization:

    • C-2 Substitution: The chlorine atom at C-2 is activated for nucleophilic aromatic substitution (

      
      ), allowing the introduction of solubilizing groups or specificity-determining pharmacophores (e.g., anilines, aliphatic amines).
      
    • Cyclization: The 4,5-diamine motif reacts with orthoesters or aldehydes to close the imidazole or pyrazine ring, forming the final bioactive drug candidates.

Structural Isomerism Note

Critical Technical Insight: While CAS 618397-67-4 (4-nitro-5-amine) is the specific query, the vast majority of literature bioactivity data refers to analogs synthesized from the 4-amino-5-nitro isomer (CAS 10320-42-0). Both isomers reduce to the same 2-chloro-4,5-diaminopyrimidine intermediate, leading to identical purine analogs. This guide treats them as functionally equivalent precursors for the bioactive series described below.

Synthesis & Structural Evolution (Graphviz)

The following diagram illustrates the transformation of the scaffold into three distinct bioactive classes: Purines (CDK Inhibitors) , Pteridines , and Pyrimidopyrimidines .

G Scaffold 2-Chloro-4-nitropyrimidin-5-amine (Precursor) Diamine 2-Chloro-4,5-diaminopyrimidine (Common Intermediate) Scaffold->Diamine Reduction (Fe/AcOH or H2/Pd) Purine 2,6,9-Trisubstituted Purines (CDK Inhibitors) Diamine->Purine + Orthoformate/R-CHO (Cyclization) Pteridine Pteridine Derivatives (Antifolates) Diamine->Pteridine + Glyoxal derivatives Pyrimido Pyrimido[4,5-d]pyrimidines (EGFR/Tyrosine Kinase) Diamine->Pyrimido + Urea/Amidine

Figure 1: Divergent synthesis pathways from the nitro-amino pyrimidine core to major bioactive classes.[3]

Bioactivity Comparison: Key Analog Classes

Class A: CDK Inhibitors (Purine-Based)

The most significant application of this scaffold is in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. The pyrimidine ring of the scaffold becomes the pyrimidine ring of the purine, binding to the ATP-binding pocket of the kinase.

  • Mechanism: Competitive inhibition at the ATP binding site.[2][4] The C-2 substituent (from the original scaffold's Cl) usually points out of the pocket, interacting with solvent or surface residues, while the N-9 substituent determines selectivity.

  • Key Analogs:

    • Olomoucine: An early-generation inhibitor with moderate potency.

    • Roscovitine (Seliciclib): A clinical-stage drug with improved selectivity for CDK2/CDK5.

    • Purvalanol A: A highly potent "second-generation" inhibitor.

Class B: EGFR & Tyrosine Kinase Inhibitors (Pyrimidopyrimidine-Based)

By fusing a second pyrimidine ring (instead of an imidazole), the scaffold yields pyrimido[4,5-d]pyrimidines.

  • Mechanism: These analogs often target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

  • Bioactivity: Potent inhibition of tumor cell proliferation (e.g., A431 skin carcinoma cells). The 2-chloro group is typically displaced by an aniline to mimic the quinazoline core of drugs like Gefitinib.

Class C: Antimicrobial & Antifolate (Pteridine-Based)

Reaction with glyoxals yields pteridines, which mimic folate.

  • Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).

  • Bioactivity: Broad-spectrum antibacterial and antiparasitic activity.

Comparative Performance Data

The table below compares the bioactivity (IC50) of key analogs derived from the 2-chloro-4-nitropyrimidin-5-amine scaffold.

Analog ClassCompound NameTargetIC50 (µM)Selectivity ProfileClinical Status
Purine Olomoucine CDK1/Cyclin B7.0Moderate (CDK1 > CDK2)Research Tool
Purine Roscovitine CDK2/Cyclin E0.7High (CDK2/5/7)Phase II (Select)
Purine Purvalanol A CDK1/Cyclin B0.004 Very High (CDK1/2)Preclinical
Purine Purvalanol B CDK2/Cyclin A0.006HighPreclinical
Pyrimido Analog 4g EGFR0.05High (EGFR > PDGFR)Experimental
Scaffold 2-Cl-4-NO2-5-NH2 S. aureus>100Low (General toxicity)Intermediate

Data Interpretation: The raw scaffold (bottom row) has negligible specific bioactivity. However, conversion to Purvalanol A (row 3) increases potency by over 25,000-fold, demonstrating the scaffold's value as a template rather than a drug itself.

Mechanism of Action (Molecular Docking Context)

The bioactivity of these analogs relies on specific binding modes facilitated by the pyrimidine core.

MOA ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Scaffold_Core Pyrimidine Ring (From 2-Cl-4-NO2 precursor) Scaffold_Core->ATP_Pocket Occupies H_Bond H-Bonding (Leu83 in CDK2) Scaffold_Core->H_Bond Hydrophobic Hydrophobic Interaction (Phe80) Scaffold_Core->Hydrophobic C2_Sub C-2 Substituent (Solvent Exposed) Scaffold_Core->C2_Sub Attached at C2 N9_Sub N-9 Substituent (Selectivity Filter) Scaffold_Core->N9_Sub Attached at N9

Figure 2: Binding mode of Purine analogs. The pyrimidine core (yellow) anchors the molecule via H-bonds to the kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4,5-diaminopyrimidine (The "Hub" Intermediate)

This protocol converts the nitro-amine scaffold into the active diamine precursor.

  • Preparation: Dissolve 2-chloro-4-amino-5-nitropyrimidine (1.0 eq) in Methanol/Water (1:1 v/v).

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (the yellow nitro compound will fade to a colorless/fluorescent amine).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 70–85%.

    • Validation: LC-MS (M+H = 145.0).

Protocol B: Kinase Inhibition Assay (CDK2/Cyclin E)

Standard radiometric assay to validate bioactivity of synthesized analogs.

  • Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 (substrate), [γ-32P]ATP.

  • Buffer: 60 mM β-glycerophosphate, 30 mM nitrophenylphosphate, 25 mM MOPS (pH 7.0), 5 mM EGTA, 15 mM MgCl2, 1 mM DTT, 0.1 mM sodium vanadate.

  • Procedure:

    • Mix 10 µL of analog (in DMSO) with 20 µL enzyme solution.

    • Incubate 10 min at 30°C.

    • Initiate reaction with 10 µL substrate mix (Histone H1 + ATP).

    • Incubate 15 min at 30°C.

  • Termination: Spot 35 µL onto P81 phosphocellulose paper. Wash 3x with 1% phosphoric acid.

  • Quantification: Scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Veselý, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786.

  • Gray, N. S., et al. (1998). "Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors." Science, 281(5376), 533-538.

  • Chang, Y. T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42, 5269–5273.

  • Legraverend, M., et al. (1998). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.

  • PubChem Compound Summary. "2-Chloro-5-nitropyrimidin-4-amine (CAS 10320-42-0)."[5]

Sources

Chromatographic separation of 2-Chloro-4-nitropyrimidin-5-amine from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic separation of 2-Chloro-4-nitropyrimidin-5-amine (and its common isomers/derivatives) from synthetic byproducts.

Editorial Note on Nomenclature: In the synthesis of substituted pyrimidines, particularly via the


 reaction of 2,4-dichloro-5-nitropyrimidine , the nomenclature can be ambiguous. The most common target in this class is 2-chloro-5-nitropyrimidin-4-amine  (amine at C4), a key intermediate for purine analogs. However, depending on the specific synthesis route (e.g., nitration of a 5-aminopyrimidine derivative), the 5-amine-4-nitro  isomer described in your topic may be the target.
This guide focuses on the separation of these positional isomers (Regioisomers) which present the primary purification challenge.

A Comparative Technical Guide for Process Chemists & Analysts

Part 1: The Separation Challenge

The purification of chloronitropyrimidinamines is notoriously difficult due to the "Regioisomer Trap." During synthesis, the directing effects of the nitro group and the chlorine atoms often lead to a mixture of positional isomers that possess nearly identical polarity and solubility profiles.

The Impurity Profile:

  • Target Molecule: 2-Chloro-4-nitropyrimidin-5-amine (or its 4-amino-5-nitro isomer).

  • Critical Byproduct (Regioisomer): The positional isomer (e.g., 4-chloro-5-nitropyrimidin-2-amine).

    • Challenge:

      
      LogP < 0.[1]2. Co-elutes on standard C18 phases.
      
  • Hydrolysis Impurity: 2-chloro-5-nitropyrimidin-4-ol (Hydroxy derivative).

    • Challenge: Tailing peaks due to keto-enol tautomerism.

  • Starting Material: 2,4-dichloro-5-nitropyrimidine.

Part 2: Method Comparison

We evaluated three chromatographic approaches. Method B is the recommended standard for high-purity separation, while Method A is suitable for rough reaction monitoring.

Summary of Performance
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: HILIC
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Polar Partitioning
Regioisomer Resolution (

)
< 1.2 (Poor)> 2.5 (Excellent) ~ 1.5 (Moderate)
Peak Shape (Tailing) 1.3 - 1.51.0 - 1.1 1.8
Run Time Fast (< 8 min)Medium (12-15 min)Slow (> 20 min)
Suitability Rough IPC (In-Process Control)Final Purity & Isolation Polar Hydrolysis Products
Deep Dive: Why Method B Wins

Standard C18 columns separate based on hydrophobicity (LogP). Since the regioisomers have the same atoms and very similar dipole moments, their interaction with C18 ligands is nearly identical.

The Phenyl-Hexyl Advantage: The Phenyl-Hexyl stationary phase introduces a secondary separation mechanism:


-

stacking
.
  • The electron-deficient pyrimidine ring of the target interacts with the electron-rich phenyl ring of the stationary phase.

  • The position of the nitro group (strongly electron-withdrawing) alters the electron density distribution of the pyrimidine ring.

  • Result: The two regioisomers have distinct

    
    -cloud densities, leading to significantly different retention times on a phenyl-based column, even if their hydrophobicity is identical.
    

Part 3: Experimental Protocols

Protocol 1: High-Resolution Separation (Recommended)

Objective: Quantitation of Target vs. Regioisomer and Hydrolysis impurities.

  • Instrument: HPLC or UHPLC (Agilent 1290/Waters Acquity equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Temperature: 35°C (Control is critical for reproducibility).

Mobile Phase Configuration:

  • Solvent A: Water + 0.1% Formic Acid (Suppresses silanol activity and protonates basic amines).

  • Solvent B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).
    

Gradient Table:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 5% 1.0 Equilibration
2.0 5% 1.0 Load
12.0 65% 1.0 Linear Gradient
14.0 95% 1.0 Wash
14.1 5% 1.0 Re-equilibration

| 18.0 | 5% | 1.0 | End |

Detection:

  • UV: 254 nm (primary) and 280 nm. The nitro group provides strong absorbance at 254 nm.

Protocol 2: Self-Validating System Suitability

To ensure the method is trustworthy (Trustworthiness), every run must include a System Suitability Solution (SSS) .

  • Preparation: Mix 1.0 mg/mL of Target and 1.0 mg/mL of Regioisomer (if available, otherwise use crude reaction mixture enriched with byproduct).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Target and Regioisomer > 2.0.
      
    • Tailing Factor (

      
      ) for Target < 1.2.
      
    • %RSD of Peak Area (n=5 injections) < 2.0%.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the separation strategy, highlighting the mechanistic divergence between standard C18 and the recommended Phenyl-Hexyl approach.

SeparationWorkflow Sample Crude Reaction Mixture (Target + Regioisomer + Byproducts) Choice Stationary Phase Selection Sample->Choice C18 Path A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Recommended ResultA Co-elution Poor Resolution (Rs < 1.2) C18->ResultA ResultB Distinct Separation High Resolution (Rs > 2.5) Phenyl->ResultB Mechanism Mechanism: Nitro group position alters Pi-cloud density Mechanism->Phenyl

Caption: Decision tree comparing stationary phase mechanisms. The Phenyl-Hexyl phase exploits electronic differences between isomers, unlike C18 which relies solely on polarity.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in initial mobile phase (5% MeOH). Avoid 100% DMSO/ACN injection.
Broad Peaks (Target) Secondary Silanol InteractionsIncrease buffer strength (e.g., use 10mM Ammonium Formate instead of 0.1% FA) or use "Charged Surface Hybrid" (CSH) columns.
Retention Time Drift pH fluctuationThe amine pKa is sensitive. Ensure mobile phase pH is buffered (pH 3.0 is robust).
Ghost Peaks CarryoverPyrimidines can stick to steel. Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.

References

  • Vertex AI Search. (2025). Process for synthesis of 2,4-dichloro-5-aminopyrimidine and related intermediates. Google Patents (WO2022090101A1). Retrieved from

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from

  • PubChem. (2025).[4] 2-Chloro-5-nitropyridin-4-amine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from

Sources

Safety Operating Guide

2-Chloro-4-nitropyrimidin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-4-nitropyrimidin-5-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Safety Assessment

2-Chloro-4-nitropyrimidin-5-amine (CAS: 618397-67-4 / Analogous to 1920-66-7) represents a specific class of halogenated nitro-heterocycles .[1] Unlike standard organic waste, this compound possesses a "push-pull" electronic structure—an electron-withdrawing nitro group at C4 activating the chlorine at C2 for Nucleophilic Aromatic Substitution (


), balanced by an electron-donating amine at C5.

Operational Risk: The primary disposal hazard is uncontrolled hydrolysis or aminolysis . The C2-chlorine atom is highly electrophilic. Exposure to aqueous bases (NaOH, KOH) or strong nucleophiles in a waste container can trigger rapid, exothermic displacement of the chloride, releasing hydrochloric acid (HCl) and potentially generating unstable hydroxynitro-derivatives.

Immediate Action Required:

  • Do NOT mix with alkaline waste streams (Base Bath waste).

  • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) due to the oxidizable amine moiety.

  • Segregate as "Toxic, Halogenated Organic Waste."

Physical & Chemical Profile for Waste Classification

Accurate classification prevents regulatory violations (RCRA) and dangerous incompatibilities.[2]

PropertyData / EstimateDisposal Implication
Molecular Formula

High Nitrogen content; potential NOx generator upon incineration.
Molecular Weight ~174.55 g/mol N/A
Physical State Yellow/Orange SolidDust hazard; requires particulate containment.
Reactivity

Active
High: Reacts violently with strong bases/nucleophiles.
Solubility DMSO, DMF, MeOHSoluble waste must be compatible with organic solvents.
Hazards (GHS) Acute Tox. 4, Skin Irrit. 2Handle as toxic; double-glove required.
RCRA Code Not P/U Listed (typically)Classify as Characteristic Waste (Toxic/Reactive) or D001/D003 depending on formulation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, synthesis solids, weighing boat residues.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar . Glass is acceptable but breakage-prone.

  • Stabilization: If the solid is old or potentially dry/crumbly, do not wet it with water (hydrolysis risk). Keep it dry.

  • Labeling: Affix a hazardous waste label with the following specific nomenclature:

    • Chemical Name: 2-Chloro-4-nitropyrimidin-5-amine[1][3][4][5]

    • Constituents: 100%[6]

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: "DO NOT COMPACT - NITRO HETEROCYCLE."

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag to contain any dust generated during transport.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC waste, reaction solvents (DMSO/DMF).

  • pH Check (Crucial): Ensure the solution is Neutral (pH 6-8) or slightly Acidic (pH 4-6) .

    • Why? Basic conditions promote the displacement of the Chlorine (Cl) and potential ring opening or polymerization.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or if the compound concentration is >1%.

    • Non-Halogenated Stream: If dissolved in MeOH/EtOH/DMSO (only if compound concentration is trace <0.1%, otherwise default to Halogenated to be safe).

  • Container Selection: Use an approved Safety Can or Coated Glass Bottle (Amber).

    • Do not use metal cans if the solution is acidic, as the chloride release can corrode the metal.

  • Quenching (Optional - Only if required by EHS):

    • If you must deactivate before disposal, treat with a stoichiometric excess of a thiol (e.g., Cysteine) in a buffered solution to displace the chlorine under controlled conditions, then dispose of as organic waste. Warning: This generates HCl; buffering is required.

Protocol C: Contaminated Debris (Sharps/Gloves)
  • Sharps: Needles used with this compound must go into Chemical Sharps containers, not biological sharps (unless mixed with bio-agents).

  • Gloves/Wipes: Collect in a dedicated "Dry Solid Toxic Waste" bag (often yellow or clear with haz-tag). Do not throw in regular trash.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for segregating this specific chemical to prevent incompatible mixing.

DisposalWorkflow Start Waste: 2-Chloro-4-nitropyrimidin-5-amine StateCheck Physical State? Start->StateCheck Solid SOLID WASTE StateCheck->Solid Powder/Crystal Liquid LIQUID / SOLUTION StateCheck->Liquid Reaction Mix/Mother Liquor SolidAction Segregate from Oxidizers Place in HDPE Jar Label: TOXIC SOLID Solid->SolidAction LiquidCheck Check pH Liquid->LiquidCheck Final EHS Pickup / Incineration SolidAction->Final IsBasic Basic (pH > 8) LiquidCheck->IsBasic IsNeutral Neutral/Acidic (pH < 7) LiquidCheck->IsNeutral Danger STOP: Hydrolysis Risk Neutralize with dilute acid (Slow addition, Ice bath) IsBasic->Danger SolventCheck Solvent Type? IsNeutral->SolventCheck Danger->IsNeutral After Neutralization HaloStream Halogenated Waste Stream (DCM, CHCl3) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (DMSO, MeOH) SolventCheck->NonHaloStream No Halogens HaloStream->Final NonHaloStream->Final

Caption: Operational workflow for segregating 2-Chloro-4-nitropyrimidin-5-amine waste. Note the critical pH check for liquids to prevent exothermic hydrolysis.

Incompatibilities & "Never Events"

Incompatible ClassMechanism of FailureConsequence
Strong Bases (NaOH, KOH, Amines)

Hydrolysis:
The

attacks the C2 position, displacing Chlorine.
Exothermic reaction; release of HCl gas; formation of potentially unstable hydroxy-nitro compounds.
Strong Oxidizers (HNO3, HClO4)Amine Oxidation: The C5-amine is electron-rich and susceptible to oxidation.Fire hazard; generation of toxic NOx gases.
Reducing Agents (LiAlH4, NaBH4)Nitro Reduction: Uncontrolled reduction of the nitro group.Heat generation; potential pressure buildup in sealed containers.

Emergency Response (Spill during Disposal)

If a spill occurs during the transfer to waste containers:

  • Evacuate: Move personnel away from the immediate area.

  • PPE: Wear Nitrile gloves (double layer), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is recommended for powders.

  • Containment:

    • Solid: Do not sweep dry (dust hazard). Cover with a damp paper towel (water only, no soap/base) to suppress dust, then scoop into a waste jar.

    • Liquid: Absorb with Vermiculite or Clay . Do not use "caustic neutralizers" or basic spill kits.

  • Decontamination: Wash the area with water and mild detergent after the bulk material is removed.

References

  • National Center for Biotechnology Information (PubChem).2-Chloro-4-nitropyridine (Analogous Reactivity Profile). PubChem Compound Summary for CID 735152.

  • Sigma-Aldrich.Safety Data Sheet: 2-Chloro-4-methyl-5-nitropyridine (Structural Analog).
  • Cornell University EHS.Disposal of Reactive and Potentially Explosive Chemicals.
  • University of Pennsylvania EHRS.Disposal of Highly Reactive Reagents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.